1-Tosyl-1,4-diazepane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCWPNWISIMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tosyl-1,4-diazepane Hydrochloride
CAS Number: 1582149-10-7
This technical guide provides a comprehensive overview of 1-Tosyl-1,4-diazepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule serves as a valuable building block for the synthesis of more complex molecular architectures. This document will delve into its chemical and physical properties, a representative synthetic protocol, spectroscopic characterization, and potential applications for researchers and professionals in drug development.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1,4-diazepane have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets.
The introduction of a tosyl (p-toluenesulfonyl) group at one of the nitrogen atoms serves multiple purposes. The tosyl group is a robust protecting group for amines, stable under a variety of reaction conditions.[5][6] It can also influence the electron density and reactivity of the diazepine ring system. The hydrochloride salt form of the molecule enhances its solubility in aqueous media, which can be advantageous for certain applications.
Chemical and Physical Properties
Detailed experimental data for 1-Tosyl-1,4-diazepane hydrochloride is not extensively available in public literature. The following properties are based on the known characteristics of similar tosylated amines and diazepine derivatives.
| Property | Value (Predicted or Analogous) |
| Molecular Formula | C₁₂H₁₉ClN₂O₂S |
| Molecular Weight | 306.81 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. |
Synthesis and Mechanistic Insights
A plausible synthetic route to 1-Tosyl-1,4-diazepane hydrochloride involves a two-step process starting from commercially available 1,4-diazepane.
Representative Synthetic Protocol:
Step 1: Monotosylation of 1,4-Diazepane
-
To a stirred solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq) or another non-nucleophilic base.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in the same solvent. The use of a slight excess of the diazepine or careful control of the stoichiometry is crucial to favor monosubstitution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-Tosyl-1,4-diazepane.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-Tosyl-1,4-diazepane in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
At 0 °C, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of 1-Tosyl-1,4-diazepane hydrochloride should form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Monotosylation: The reaction is performed at low temperature and with slow addition of the tosyl chloride to control the exothermicity of the reaction and to minimize the formation of the ditosylated byproduct. The use of a base is essential to neutralize the HCl generated during the reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired monotosylated product from unreacted starting material and the ditosylated side product.
-
Salt Formation: The conversion to the hydrochloride salt is a common strategy to improve the handling and solubility of amine-containing compounds. The use of anhydrous conditions is important to prevent the introduction of water into the final product.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 1-Tosyl-1,4-diazepane hydrochloride.
Spectroscopic Characterization
The structural elucidation of 1-Tosyl-1,4-diazepane hydrochloride would rely on a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the tosyl group. Diazepane Ring Protons: A series of multiplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the methylene protons of the diazepine ring. The protons adjacent to the nitrogen atoms will be shifted downfield. Tosyl Methyl Protons: A singlet around δ 2.4 ppm. Amine Proton: A broad singlet corresponding to the -NH₂⁺- proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm). Diazepane Ring Carbons: Aliphatic signals in the range of δ 40-60 ppm. Tosyl Methyl Carbon: A signal around δ 21 ppm. |
| Infrared (IR) Spectroscopy | S=O Stretch: Strong characteristic absorption bands for the sulfonyl group around 1350 cm⁻¹ and 1160 cm⁻¹. N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ for the ammonium salt. C-H Stretch: Aliphatic and aromatic C-H stretching vibrations. |
| Mass Spectrometry (MS) | Molecular Ion: The mass spectrum would be expected to show the molecular ion peak for the free base (C₁₂H₁₈N₂O₂S) at m/z 270.11. The hydrochloride salt itself will not be observed directly. Fragmentation: Characteristic fragmentation patterns would involve the loss of the tosyl group and cleavage of the diazepine ring.[7][8] |
Reactivity, Stability, and Handling
Reactivity
The chemical reactivity of 1-Tosyl-1,4-diazepane hydrochloride is primarily dictated by the free secondary amine and the tosyl group.
-
N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can undergo further reactions such as alkylation, acylation, and reductive amination to introduce a variety of substituents at the N4 position.
-
Deprotection of the Tosyl Group: The tosyl group can be removed under reductive conditions (e.g., sodium in liquid ammonia, or catalytic hydrogenation) or with strong acids to regenerate the free diamine.[9]
Stability and Storage
1-Tosyl-1,4-diazepane hydrochloride is expected to be a stable solid under ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Handling and Safety
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Potential Applications in Drug Discovery and Chemical Research
1-Tosyl-1,4-diazepane hydrochloride is a valuable intermediate for the synthesis of a library of substituted 1,4-diazepanes. The presence of a single tosyl group allows for selective functionalization of the second nitrogen atom. This makes it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases.[10][11]
The 1,4-diazepane scaffold is a key component of several biologically active molecules. By using this building block, researchers can explore the structure-activity relationships of novel compounds with potential applications as:
-
CNS agents: Modulators of receptors and enzymes in the central nervous system.
-
Anticancer agents: Inhibitors of cell proliferation and signaling pathways.
-
Antimicrobial agents: Compounds with activity against bacteria and fungi.
Conclusion
1-Tosyl-1,4-diazepane hydrochloride is a strategically important building block for the synthesis of functionalized 1,4-diazepane derivatives. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this class of molecules. The versatility of the 1,4-diazepane scaffold ensures that this and related compounds will continue to be of significant interest in the pursuit of new therapeutic agents.
References
- Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). OUCI.
- Tosyl group. (n.d.). Grokipedia.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (2025). Benchchem.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
- Tosyl group. (n.d.). Wikipedia.
- 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry.
- Current procedure for synthesis of 1,4-benzodiazepine ring. (n.d.).
- Ramajayam, R., Girdhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 835-854.
- Acrylic acid(79-10-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025).
- Theoretical study of 1, 4-diazepines synthesis: the reaction mechanism and tautomerism in gas phase and in solution. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC.
- p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. (2025).
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Synthesis of 1,4-Diazepanes and Benzo[ b][2][3]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). PubMed.
- 2-METHYL-1-HEPTENE(15870-10-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- SAFETY D
- Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry. (2025). PubMed.
- Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI.
- Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. (2024). MDPI.
- High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Simultaneous Quantification of Caspofungin, Anidulafungin and Micafungin in Human Plasma for Feasible Applications in Pediatric Haematology/Oncology. (2017).
- Enzymatic and NMR analysis of oligoribonucleotides synthesized with 2'-tert-butyldimethylsilyl protected cyanoethylphosphoramidite monomers. (n.d.). PubMed.
- Phenylphosphonic acid CAS#: 1571-33-1. (n.d.). ChemicalBook.
- Liquid chromatography-tandem mass spectrometry profile and antioxidant, antimicrobial, antiproliferative, and enzyme activities of Thymus pectinatus and Thymus convolutus: in vitro and in silico approach. (2024). PubMed.
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- Mesitylene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
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- Methyl 1-bromo-2-hydroxycyclopentane-1-carboxyl
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Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(p-Toluenesulfonyl)-1,4-diazepane HCl
This technical guide details the structural characteristics, synthetic pathways, and applications of 1-(p-Toluenesulfonyl)-1,4-diazepane Hydrochloride , a critical intermediate in medicinal chemistry.
Executive Summary
1-(p-Toluenesulfonyl)-1,4-diazepane HCl (CAS: 1582149-10-7) serves as a specialized secondary amine scaffold in drug discovery. Distinguished by its 7-membered diazepane ring, it offers unique conformational flexibility compared to its 6-membered piperazine analogs. This compound functions as a "monoprotected" diamine, where the tosyl group acts as a robust sulfonamide anchor, leaving the second amine available for targeted derivatization. It is widely utilized in the synthesis of sigma receptor ligands, anticancer agents, and supramolecular host-guest complexes.
Molecular Architecture & Properties[1][2]
Chemical Identity[1][3][4]
-
IUPAC Name: 1-(4-methylbenzenesulfonyl)-1,4-diazepane hydrochloride
-
Common Name: N-Tosylhomopiperazine HCl
-
Molecular Formula: C₁₂H₁₈N₂O₂S · HCl
-
Molecular Weight: 270.35 g/mol (Free base: 254.35 g/mol )
-
CAS Number: 1582149-10-7
Structural Conformation
The 1,4-diazepane ring exists in a flexible twist-chair conformation. The bulky p-toluenesulfonyl (tosyl) group at the N1 position locks one nitrogen into a pyramidal geometry with reduced basicity due to electron withdrawal by the sulfonyl moiety. The N4 nitrogen remains basic and, in this salt form, is protonated (ammonium), providing water solubility and stability.
Figure 1: Structural connectivity highlighting the lipophilic anchor and the reactive hydrophilic core.
Physicochemical Profile
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Acidity (pKa) | ~9.5 (Calculated for N4-H), Sulfonamide N is non-basic |
| Hygroscopicity | Moderate; store under desiccant |
Synthetic Pathways[7][8][9]
Method A: Direct Regioselective Tosylation (Industrial Route)
The direct reaction of homopiperazine with tosyl chloride is challenging due to the risk of bis-tosylation. Selectivity is achieved through stoichiometric control and pH regulation.
Protocol:
-
Dissolution: Dissolve homopiperazine (3.0 eq) in DCM/Water biphasic mixture.
-
Addition: Add p-toluenesulfonyl chloride (1.0 eq) dropwise at 0°C over 2 hours. The excess diamine acts as a scavenger for the generated HCl and statistically favors mono-substitution.
-
Extraction: The unreacted homopiperazine remains in the aqueous phase at basic pH. The mono-tosyl product is extracted into DCM.
-
Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Method B: Protection-Deprotection Strategy (High Purity)
For applications requiring >99% purity, a Boc-protection sequence is preferred to prevent bis-tosyl impurities.
Figure 2: Step-wise synthetic pathway ensuring regioselectivity via Boc-protection.
Analytical Characterization
To validate the structure, the following spectroscopic signals must be confirmed. Note that the HCl salt will show distinct shifts compared to the free base.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.20 (br s, 2H): Ammonium protons (NH₂⁺).
-
δ 7.68 (d, J=8.2 Hz, 2H): Tosyl aromatic protons (ortho to sulfonyl).
-
δ 7.45 (d, J=8.0 Hz, 2H): Tosyl aromatic protons (meta to sulfonyl).
-
δ 3.20 - 3.45 (m, 8H): Diazepane ring protons (overlapping multiplets due to ring flexibility).
-
δ 2.40 (s, 3H): Tosyl methyl group.
-
Interpretation: The integration ratio of aromatic (4H) to methyl (3H) confirms the mono-tosyl moiety.
-
-
Mass Spectrometry (ESI+):
-
m/z: 255.1 [M+H]⁺ (Calculated for Free Base C₁₂H₁₈N₂O₂S).
-
Applications in Drug Discovery
Scaffold for Sigma Receptor Ligands
The 1,4-diazepane ring is a privileged structure for binding to Sigma-1 (σ₁) receptors. The N-tosyl group mimics the hydrophobic pharmacophore required for the receptor's binding pocket, while the secondary amine allows for the attachment of diverse "tail" groups to modulate selectivity against Sigma-2 receptors.
Anticancer Agents (JS-K Analogues)
This compound is a precursor to diazeniumdiolate-based prodrugs (e.g., analogues of JS-K). The secondary amine reacts with nitric oxide donors to form compounds that release NO specifically within tumor cells, inducing apoptosis.
Supramolecular Chemistry
The sulfonyl group acts as a hydrogen bond acceptor, while the ammonium group acts as a donor. This duality makes the molecule an excellent building block for self-assembling supramolecular networks and host-guest complexes.
Handling and Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store at room temperature (15-25°C) in a tightly sealed container, away from moisture.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which liberate the free amine).
References
-
PubChem. (n.d.).[1] 1-(4-methoxybenzenesulfonyl)-1,4-diazepane hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Bedürftig, S., & Wünsch, B. (2009).[2] 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Teimoori, S., et al. (2011).[3] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Homopiperazine Tosylate Derivatives in Medicinal Chemistry
Topic: Homopiperazine Tosylate Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The homopiperazine (1,4-diazepane) scaffold represents a privileged structure in modern medicinal chemistry, offering distinct conformational properties compared to its six-membered analogue, piperazine. Its seven-membered ring introduces a unique flexibility profile that facilitates binding to diverse biological targets, including G-protein coupled receptors (GPCRs) and kinases (e.g., Rho-kinase).
This guide focuses on the strategic utilization of tosylate (p-toluenesulfonyl) derivatives of homopiperazine. This encompasses two critical domains:
-
Synthetic Utility: The use of N-tosyl-1,4-diazepane as a versatile intermediate for ring desymmetrization.
-
Pharmaceutical Profiling: The application of tosylate salts to optimize the physicochemical properties (solubility, crystallinity) of homopiperazine-based drug candidates.
Synthetic Architecture: The "Mono-Tosyl" Strategy[1]
The symmetry of 1,4-diazepane presents a challenge: distinguishing between the two equivalent nitrogen atoms to generate non-symmetric, bioactive ligands. The Mono-Tosyl Strategy is the industry-standard solution for desymmetrization.
Strategic Rationale
-
Desymmetrization: Monotosylation creates an orthogonal protecting group strategy. The sulfonamide nitrogen is non-nucleophilic under standard alkylation conditions, allowing selective functionalization of the remaining secondary amine.
-
Stability: The tosyl group is stable against acids and mild bases, surviving diverse downstream transformations (e.g., reductive amination, amide coupling).
-
Deprotection: The tosyl group can be removed under specific reductive conditions (e.g., Na/naphthalene, HBr/Acetic acid) or retained if the sulfonamide is part of the pharmacophore (as seen in Fasudil analogs).
Experimental Protocol: Selective Synthesis of N-Tosyl-1,4-Diazepane
Objective: Synthesize 1-(p-toluenesulfonyl)-1,4-diazepane with >90% mono-selectivity.
Reagents:
-
Homopiperazine (1,4-Diazepane) [CAS: 505-66-8][1]
-
p-Toluenesulfonyl chloride (TsCl) [CAS: 98-59-9]
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (Et₃N) (Optional, if not using excess diamine)
Step-by-Step Methodology:
-
Stoichiometric Control: Charge a 3-neck round-bottom flask with Homopiperazine (3.0 equivalents) and anhydrous DCM (10 mL/g). The excess diamine acts as both the base and a statistical buffer to prevent bis-tosylation.
-
Temperature Modulation: Cool the solution to 0–5 °C using an ice/water bath.
-
Controlled Addition: Dissolve TsCl (1.0 equivalent) in DCM. Add this solution dropwise to the amine mixture over 60 minutes . Crucial: Rapid addition leads to localized high concentrations and bis-tosylation.
-
Reaction Phase: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[2]
-
Workup (pH-Dependent Extraction):
-
Add water to the reaction mixture. The excess homopiperazine and its HCl salt will partition into the aqueous phase.
-
Extract the organic layer.[3]
-
Purification: If bis-tosyl byproduct is present, wash the organic layer with dilute citric acid (pH ~4). The mono-tosyl product (basic) will protonate and move to the aqueous layer, while the neutral bis-tosyl remains in the organic layer. Basify the aqueous layer (pH >10) and extract with DCM to recover pure N-tosyl-1,4-diazepane.
-
-
Yield: Typical isolated yields range from 75–85% .
Synthetic Workflow Visualization
Caption: Figure 1. Desymmetrization workflow for homopiperazine using kinetic control to access the mono-tosyl intermediate.
Medicinal Chemistry Applications
Pharmacophore Integration
The homopiperazine ring is a core scaffold in Rho-kinase (ROCK) inhibitors . The seminal drug Fasudil utilizes this ring to position a sulfonyl group for hydrogen bonding within the ATP-binding pocket of the kinase.
-
Mechanism: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), leading to vasodilation and neurite outgrowth.
-
SAR Insight: The 7-membered ring provides a slightly more hydrophobic and flexible linker than piperazine, often improving potency against specific kinase isoforms (ROCK1 vs ROCK2).
Biological Signaling Pathway
Caption: Figure 2. Mechanism of Action. Homopiperazine derivatives target ROCK, interrupting the downstream actin cytoskeleton reorganization.
Pharmaceutical Profiling: The Tosylate Salt Advantage
While the synthesis often uses the tosyl group as a covalent modifier, the final drug formulation may utilize p-toluenesulfonic acid to form a tosylate salt .
Salt Selection Logic
For homopiperazine derivatives (secondary or tertiary amines), salt selection is critical for bioavailability.
-
Hydrochloride (HCl): Common, but can be hygroscopic or form hydrates.
-
Tosylate (p-TSA): Often yields non-hygroscopic, high-melting crystalline solids. The lipophilic tolyl ring can improve membrane permeability and modify dissolution rates.
Comparative Data: Salt Form Properties
Table 1: General physicochemical comparison of salt forms for homopiperazine-like bases.
| Property | Hydrochloride Salt | Tosylate Salt | Impact on Development |
| Crystallinity | Moderate to High | High | Tosylates often crystallize readily due to pi-stacking interactions. |
| Hygroscopicity | High (Risk of deliquescence) | Low | Improved stability in humid climates/storage. |
| Solubility (aq) | Very High | Moderate | Tosylates can provide a "sustained release" profile due to lower solubility product (Ksp). |
| Melting Point | Variable | Distinct/Sharp | Better for solid-state characterization and purity analysis. |
References
-
Vertex AI Search. (2025). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil. PubMed. Link
-
Organic Syntheses. (1961).[4] p-Tolylsulfonyldiazomethane and related sulfonyl synthesis protocols. Org. Synth. Link
-
BenchChem. (2025).[5] p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications. Link
-
Journal of Pharmaceutical Sciences. (2005). Investigation of solubility and dissolution of a free base and two different salt forms (HCl vs Mesylate/Tosylate). PubMed. Link
-
NIST. (2025). Homopiperazine Chemical Properties and Spectral Data. NIST WebBook.[1] Link
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1-Tosyl-1,4-diazepane hydrochloride molecular weight and formula
An In-Depth Technical Guide to 1-Tosyl-1,4-diazepane Hydrochloride for Advanced Research
Executive Summary
This technical guide provides a comprehensive overview of 1-Tosyl-1,4-diazepane hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-diazepane core is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active agents.[1] This document details the molecule's core chemical properties, provides a plausible, detailed synthesis workflow, and outlines its applications as a versatile building block in the development of novel therapeutics, such as selective cannabinoid receptor 2 (CB2) agonists.[2] The protocols and insights herein are designed to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Core Molecular Profile
1-Tosyl-1,4-diazepane hydrochloride is the salt form of N-tosylated diazepane, rendering it more stable and soluble in polar solvents for experimental use. The tosyl group serves as a robust protecting group for one of the nitrogen atoms, while the secondary amine remains available for further chemical modification.
| Property | Value | Source |
| Chemical Name | 1-Tosyl-1,4-diazepane hydrochloride | [3] |
| CAS Number | 1582149-10-7 | [3] |
| Molecular Formula | C12H19ClN2O2S | [3] |
| Molecular Weight | 290.81 g/mol | [3] |
| SMILES | O=S(N1CCNCCC1)(C2=CC=C(C)C=C2)=O.[H]Cl | [3] |
| Free Base CAS | 872103-28-1 | [4] |
| Free Base Formula | C12H18N2O2S | [4] |
| Free Base MW | 254.35 g/mol | [4] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; C1 [label="C", pos="-0.87,0!"]; C2 [label="C", pos="-0.87,-1!"]; N2 [label="N-H", pos="0,-1.5!"]; C3 [label="C", pos="0.87,-1!"]; C4 [label="C", pos="0.87,0!"]; C5 [label="C", pos="0,1.2!"]; // Added for the 7-membered ring
// Define the tosyl group S [label="S", pos="0,2.2!", fontcolor="#202124"]; O1 [label="O", pos="-0.7,2.9!", fontcolor="#EA4335"]; O2 [label="O", pos="0.7,2.9!", fontcolor="#EA4335"]; C_tosyl [label="", shape=point, pos="0,3.2!"]; // Dummy node for ring attachment
// Aromatic ring C_ar1 [label="C", pos="-0.8,3.9!"]; C_ar2 [label="C", pos="-1.6,3.4!"]; C_ar3 [label="C", pos="-1.6,2.5!"]; C_ar4 [label="C", pos="-0.8,2.0!"]; // This should connect to S C_ar5 [label="C", pos="0,2.5!"]; C_ar6 [label="C", pos="0,3.4!"]; C_methyl [label="C", pos="-2.4,4.0!"]; H_methyl1 [label="H", pos="-2.8, 3.7!"]; H_methyl2 [label="H", pos="-2.8, 4.3!"]; H_methyl3 [label="H", pos="-2.0, 4.4!"];
// Define edges for the diazepane ring edge [color="#4285F4"]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C5 -- N1; // Completing the 7-membered ring structure is complex in neato C5 -- C4;
// Define edges for the tosyl group edge [color="#FBBC05"]; N1 -- S; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- C_ar4;
// Edges for aromatic ring C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar6 -- C_ar1; C_ar2 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3;
// Label for HCl HCl [label="+ HCl", pos="2,-1!", fontcolor="#34A853"]; }
Caption: Chemical structure of 1-Tosyl-1,4-diazepane hydrochloride.
Scientific Context and Significance
The 1,4-diazepine heterocyclic system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[5][6] Its structural flexibility allows it to interact with a diverse array of biological targets, leading to applications ranging from central nervous system agents (e.g., anxiolytics, anticonvulsants) to anticancer and antimicrobial compounds.[1][7]
The strategic placement of a single tosyl group on the 1,4-diazepane ring, as seen in the title compound, is a key design choice. It differentiates the reactivity of the two nitrogen atoms, enabling selective functionalization at the unprotected N-4 position. This makes 1-Tosyl-1,4-diazepane hydrochloride an invaluable intermediate for building libraries of complex molecules for high-throughput screening and lead optimization. Recent studies have highlighted the potential of 1,4-diazepane derivatives as potent and selective CB2 receptor agonists, a target class with implications for inflammatory and neuropathic pain, without the psychoactive effects associated with CB1 agonism.[2]
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of the compound for reproducible experimental results.
| Property | Description | Rationale / Source |
| Appearance | Typically a white to off-white solid. | General for hydrochloride salts of amines. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane. | The hydrochloride salt form enhances polarity and solubility in protic solvents. |
| Storage | Store at room temperature in an inert atmosphere.[3] | The compound is hygroscopic and may be sensitive to oxidation over time. Storing under nitrogen or argon in a tightly sealed container is recommended. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases. | The tosyl group is stable to a wide range of reaction conditions, but the free amine can react with incompatible chemicals. |
Synthesis and Purification Workflow
Principle of Synthesis
The synthesis of 1-Tosyl-1,4-diazepane hydrochloride is conceptually a multi-step process. A plausible and efficient route involves the selective mono-tosylation of commercially available 1,4-diazepane (homopiperazine), followed by conversion to the hydrochloride salt. The key challenge in the first step is to control the reaction stoichiometry and conditions to minimize the formation of the di-tosylated byproduct, 1,4-ditosyl-1,4-diazepane.[8] Subsequent treatment with hydrochloric acid provides the stable, crystalline salt.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles. Researchers should perform their own optimization and safety assessments.
-
Mono-Tosylation:
-
To a stirred solution of 1,4-diazepane (2.0 equivalents) in dichloromethane (DCM, 10 mL/g of diazepane) cooled to 0°C in an ice bath, add triethylamine (1.1 equivalents).
-
Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) in a minimal amount of DCM.
-
Add the TsCl solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5°C. The use of excess diazepane statistically favors mono-substitution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in DCM) to separate the desired mono-tosylated product from unreacted starting material and the di-tosylated byproduct.
-
-
Salt Formation:
-
Dissolve the purified 1-Tosyl-1,4-diazepane free base in diethyl ether or ethyl acetate.
-
Add a 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A white precipitate of 1-Tosyl-1,4-diazepane hydrochloride will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Workflow Diagram: Synthesis & Purification
Caption: Synthesis and purification workflow for the target compound.
Applications in Drug Discovery and Development
Role as a Versatile Chemical Scaffold
The primary utility of 1-Tosyl-1,4-diazepane hydrochloride is as a scaffold for building chemical diversity. The unmasked secondary amine is a nucleophile that can readily participate in a variety of coupling reactions:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents (e.g., HATU, EDC) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
N-Arylation/Alkylation: Participation in reactions like the Buchwald-Hartwig amination or simple alkylation with alkyl halides.
This versatility allows for the systematic exploration of the chemical space around the diazepane core to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Experimental Protocols for Researchers
Preparation of Stock Solutions for Biological Assays
Causality: For accurate and reproducible results in biological screening, a well-characterized, high-concentration stock solution is essential. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cellular assays at low final concentrations (<0.5%).
-
Pre-analysis: Allow the vial of 1-Tosyl-1,4-diazepane hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of solid (e.g., 2.91 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, adding 1.0 mL of DMSO to 2.91 mg of the compound (MW 290.81) will yield a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. Gentle warming (37°C) or sonication can be used if complete dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Workflow for Library Synthesis via Amide Coupling
Caption: Workflow for parallel synthesis using the title compound.
Conclusion
1-Tosyl-1,4-diazepane hydrochloride is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined structure, featuring a strategically protected nitrogen and a reactive secondary amine, provides a reliable and versatile entry point into the synthesis of novel 1,4-diazepine derivatives. By leveraging this scaffold, researchers can efficiently generate and test new chemical entities, accelerating the journey from initial concept to potential therapeutic candidates in areas of significant medical need.
References
-
Yoshida, M., Okubo, S., Kurosaka, A., Mori, S., Kariya, T., & Matsumoto, K. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. Available from [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 26, 2026, from [Link]
-
Molecules. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Retrieved February 26, 2026, from [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available from [Link]
-
Yoshida, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from [Link]
-
Wikipedia. (2026). 1,4-Diazepine. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). 1,4-Diazepines. Retrieved February 26, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved February 26, 2026, from [Link]
-
Open University Chemistry Institution. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 26, 2026, from [Link]
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A Tale of Two Protecting Groups: An In-depth Technical Guide to 1-Tosyl-1,4-diazepane and 1-Boc-1,4-diazepane in Drug Discovery
For the Modern Medicinal Chemist: A comprehensive analysis of two key intermediates in the synthesis of novel therapeutics.
In the intricate world of drug discovery and development, the strategic use of protecting groups is a cornerstone of success. These temporary modifications to reactive functional groups allow for precise chemical transformations on complex molecules, ultimately enabling the synthesis of novel therapeutic agents. Among the vast arsenal of protecting groups, the p-toluenesulfonyl (Tosyl) and tert-butoxycarbonyl (Boc) groups have emerged as indispensable tools for the protection of amines. This technical guide provides an in-depth analysis and comparison of two key building blocks, 1-Tosyl-1,4-diazepane and 1-Boc-1,4-diazepane, which are pivotal intermediates in the synthesis of a wide range of biologically active compounds.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4][5][6] The ability to selectively functionalize the two nitrogen atoms of the diazepane ring is crucial for modulating the biological activity of these molecules. This is where the choice of protecting group becomes a critical strategic decision.
This guide will delve into the synthesis, properties, reactivity, and applications of both 1-Tosyl-1,4-diazepane and 1-Boc-1,4-diazepane, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Tale of the Tape: A Comparative Overview
The fundamental difference between the tosyl and Boc protecting groups lies in their chemical nature and, consequently, their stability and deprotection conditions. The Boc group is a carbamate, while the tosyl group is a sulfonamide. This seemingly subtle distinction has profound implications for their application in multi-step synthesis.[7]
| Feature | 1-Tosyl-1,4-diazepane | 1-Boc-1,4-diazepane |
| Protecting Group | p-Toluenesulfonyl (Tosyl, Ts) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Sulfonamide | Carbamate |
| Stability | High stability to a wide range of pH and reaction conditions.[7] | Stable to basic and nucleophilic conditions.[7] |
| Deprotection | Requires harsh acidic or strong reducing conditions.[7] | Readily cleaved under mild acidic conditions.[7][8] |
| Key Advantage | Robustness, allowing for a wide range of subsequent chemical transformations. | Mild deprotection conditions, compatible with sensitive functional groups. |
| Common Applications | As a stable protecting group in multi-step syntheses where harsh conditions are required. | In syntheses where mild deprotection is necessary to preserve other functional groups. |
The Stalwart Guardian: 1-Tosyl-1,4-diazepane
The tosyl group is a robust and highly stable protecting group for amines. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine due to the strong electron-withdrawing nature of the sulfonyl group. This stability makes 1-Tosyl-1,4-diazepane an excellent choice for synthetic routes that involve harsh reaction conditions.
Synthesis of 1-Tosyl-1,4-diazepane
The selective mono-tosylation of a symmetrical diamine like 1,4-diazepane can be challenging, as the reaction can readily proceed to the di-tosylated product. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to achieve mono-tosylation. A general procedure involves the slow addition of one equivalent of p-toluenesulfonyl chloride (TsCl) to a solution of 1,4-diazepane in the presence of a base, such as pyridine or triethylamine, at a controlled temperature.
Experimental Protocol: Selective Mono-tosylation of 1,4-diazepane (Illustrative)
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in the same solvent to the cooled diazepane solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1,4-diazepane.
Caption: Synthesis of 1-Tosyl-1,4-diazepane.
Properties and Characterization
Characterization of 1-Tosyl-1,4-diazepane would typically involve:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the tosyl group (aromatic protons and the methyl group) and the diazepane ring protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Reactivity and Deprotection
The key feature of the tosyl group is its stability. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. The remaining secondary amine of 1-Tosyl-1,4-diazepane can be functionalized through various reactions such as alkylation, acylation, and arylation.
Deprotection of the tosyl group requires more forcing conditions compared to the Boc group. Common methods include:
-
Strong Acid Hydrolysis: Using concentrated acids like HBr in acetic acid or methanesulfonic acid in trifluoroacetic acid.[9]
-
Reductive Cleavage: Employing strong reducing agents such as sodium in liquid ammonia, or sodium naphthalenide.
Caption: Deprotection of 1-Tosyl-1,4-diazepane.
Applications in Drug Development
The robustness of the tosyl group makes 1-Tosyl-1,4-diazepane a valuable intermediate in the synthesis of complex drug molecules where harsh reaction conditions are unavoidable. For instance, tosylated benzodiazepine derivatives are common in medicinal chemistry literature, highlighting the utility of this protecting group in the synthesis of this important class of drugs.[1] The synthesis of various substituted 1,4-benzodiazepines often involves the use of N-tosyl protected precursors.[10][11]
The Gentle Protector: 1-Boc-1,4-diazepane
In contrast to the stalwart tosyl group, the tert-butoxycarbonyl (Boc) group offers a milder approach to amine protection. Its key advantage lies in its facile removal under acidic conditions, which are often compatible with a wide range of other functional groups.
Synthesis of 1-Boc-1,4-diazepane
The synthesis of 1-Boc-1,4-diazepane is a well-established and high-yielding procedure. It typically involves the reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of 1-Boc-1,4-diazepane
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture of THF and water).
-
Add a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
If using an aqueous system, extract the product with an organic solvent. If in an organic solvent, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 1-Boc-1,4-diazepane is often pure enough for subsequent steps, or can be further purified by column chromatography.
Caption: Synthesis of 1-Boc-1,4-diazepane.
Properties and Characterization
1-Boc-1,4-diazepane is a commercially available compound. Its physical and spectroscopic properties are well-documented.
| Property | Value |
| CAS Number | 112275-50-0 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95-110 °C at 0.5 mmHg |
| Density | 1.016 g/mL at 25 °C |
Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm) and the protons of the diazepane ring.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the Boc group (around 155 ppm) and the carbons of the diazepane ring.
-
IR Spectroscopy: A strong absorption band around 1690 cm⁻¹ corresponds to the C=O stretching of the carbamate.
Reactivity and Deprotection
The Boc-protected nitrogen is unreactive towards most nucleophiles and bases. The unprotected secondary amine of 1-Boc-1,4-diazepane is available for further functionalization, making it a versatile building block.
The deprotection of the Boc group is its most significant feature. It is readily cleaved under mild acidic conditions, such as:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
-
Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[8]
The byproducts of the deprotection are isobutylene and carbon dioxide, which are volatile and easily removed.
Caption: A hypothetical orthogonal protection strategy.
Conclusion: A Tale of Complementary Strengths
1-Tosyl-1,4-diazepane and 1-Boc-1,4-diazepane are not adversaries in the synthetic chemist's toolbox, but rather complementary partners. The robustness of the tosyl group provides a shield against harsh reaction conditions, while the lability of the Boc group allows for surgical precision in deprotection. The judicious selection of one over the other, or the clever use of both in an orthogonal protection strategy, is a testament to the art and science of modern organic synthesis.
As the quest for novel and more effective therapeutics continues, a deep understanding of the properties and applications of these fundamental building blocks will remain essential for researchers, scientists, and drug development professionals. This guide has aimed to provide a comprehensive and practical overview to aid in the strategic design and execution of synthetic routes towards the next generation of life-changing medicines.
References
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-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... [Image]. Retrieved from [Link]
- Rashid, M., Ashraf, A., Faruq, M., & Hussain, I. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 838-858.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem.
- Rashid, M., Ashraf, A., Faruq, M., & Hussain, I. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 838-858.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs.
- El-Subbagh, H. I., & Al-Obaid, A. M. (2010). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of the Chilean Chemical Society, 55(2), 249-254.
-
Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
- BenchChem. (2025). Deprotection methods for the N-tosyl group on a hydantoin ring. BenchChem.
-
PubMed. (2012). 1,4-Ditosyl-1,4-diazepane. Retrieved from [Link]
- Google Patents. (n.d.). EP2084129B1 - Process for regioselective mono-tosylation of diols.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]
- Yoshida, M., Okubo, S., Kurosaka, A., Mori, S., Kariya, T., Matsumoto, K., ... & Ihara, M. (2025).
- Rao, K. S., & Kumar, K. A. (2013). Synthesis and characterization of some 1, 4-diazepin es derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
- Khanal, A., & Sharma, S. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5(2), 111-116.
-
ResearchGate. (n.d.). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment. Retrieved from [Link]
-
OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups. BenchChem.
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Strategic Utilization of N-Tosyl Homopiperazine in Advanced Active Pharmaceutical Ingredient (API) Synthesis
Executive Summary
In the realm of medicinal chemistry, the desymmetrization of cyclic diamines represents a fundamental synthetic challenge. Homopiperazine (1,4-diazepane) is a highly versatile 7-membered heterocyclic scaffold widely used in neuroactive and cardiovascular drugs. However, its symmetrical nature inherently leads to yield-diminishing bis-alkylation or bis-sulfonylation during electrophilic coupling. N-tosyl homopiperazine (1-tosyl-1,4-diazepane) emerges as a critical mono-protected intermediate in these workflows, enabling regioselective synthesis with 1[1]. This technical guide explores the mechanistic rationale, key pharmaceutical applications, and validated protocols for utilizing this vital building block.
Mechanistic Rationale: The Case for Tosyl Protection
When designing a synthetic route involving homopiperazine, chemists typically evaluate three primary protecting groups: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Ts (p-toluenesulfonyl). The selection of a tosyl group over carbamate-based alternatives is driven by strict chemical causality:
-
Extreme Chemical Stability : Unlike Boc, which is highly acid-labile, the sulfonamide linkage of N-tosyl homopiperazine is impervious to strong Lewis and Brønsted acids. This is critical when the subsequent electrophilic coupling generates acidic byproducts (e.g., HCl evolution from sulfonyl chlorides) that would otherwise cause premature deprotection[2].
-
Steric Shielding : The bulky p-toluenesulfonyl group provides significant steric hindrance. This prevents unwanted secondary reactions at adjacent carbon centers and locks the flexible diazepane ring into a more predictable, rigid conformation during transition-state formations.
-
Enhanced Crystallinity : Tosylated intermediates often exhibit enhanced crystallinity compared to their oily Boc or Cbz counterparts. This physicochemical shift allows for purification via scalable recrystallization rather than resource-intensive column chromatography[3].
Key Pharmaceutical Applications
Synthesis of Fasudil (ROCK Inhibitor)
Fasudil is a potent Rho-associated protein kinase (ROCK) inhibitor utilized clinically for the treatment of cerebral vasospasm[4]. Its core structure consists of an isoquinoline moiety linked to a homopiperazine ring via a sulfonamide bond. Direct reaction of 5-isoquinolinesulfonyl chloride with unprotected homopiperazine yields significant bis-sulfonylated byproducts. By utilizing N-tosyl homopiperazine, the primary sulfonylation is directed exclusively to the free secondary amine. The tosyl group is subsequently cleaved to yield the active pharmaceutical ingredient (API)[1]. Notably, unreacted N-tosyl homopiperazine is rigorously monitored as Fasudil Impurity 16/17 during quality control[3].
Development of CNS Therapeutics
N-tosyl homopiperazine is instrumental in synthesizing ligands for dopamine D
Quantitative Data & Chemical Profiling
Table 1: Physicochemical Profile of N-Tosyl Homopiperazine
| Property | Value / Description |
| Chemical Name | 1-Tosyl-1,4-diazepane |
| CAS Number | 872103-28-1 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 254.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Utility | Mono-protected diamine building block |
Table 2: Protecting Group Comparison for Homopiperazine Workflows
| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis Stability | Standard Cleavage Condition |
| Tosyl (Ts) | High | High | High | Conc. HCl (reflux) or SmI |
| Boc | Low | High | High | TFA or HCl (room temp) |
| Cbz | High | High | Low | H |
Experimental Protocols: Alkylation and Detosylation Workflow
The following methodology outlines a self-validating system for the functionalization and subsequent deprotection of N-tosyl homopiperazine, adapted from 2[2].
Phase 1: Electrophilic Coupling (Alkylation/Sulfonylation)
-
Preparation : Dissolve 1.0 eq of N-tosyl homopiperazine in anhydrous acetonitrile (0.1 M concentration).
-
Base Addition : Add 1.2 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HCl generated during the reaction, preventing the protonation and deactivation of the homopiperazine nucleophile.
-
Coupling : Slowly add 1.0 eq of the target electrophile (e.g., an alkyl halide or sulfonyl chloride).
-
Reaction : Heat the mixture to reflux for 18 hours under a nitrogen atmosphere.
-
Validation : Monitor via TLC (SiO
, CH Cl /MeOH 95:5). The disappearance of the starting material spot confirms reaction completion. -
Workup : Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and saturated aqueous NaHCO
. Dry the organic layer over MgSO and concentrate to yield the protected intermediate.
Phase 2: Detosylation (Deprotection)
-
Acidic Cleavage : Dissolve 0.7 g (approx. 1.7 mmol) of the protected N-tosyl intermediate in 20 mL of concentrated HCl[2].
-
Reflux : Heat the mixture to rigorous reflux for 16 hours. Causality: The extreme stability of the sulfonamide bond requires high thermal energy and strong acid to successfully hydrolyze.
-
Neutralization : Cool the mixture to room temperature and carefully pour it into an ice-cold aqueous K
CO solution until the pH reaches 10. Validation: The evolution of CO gas will cease, and the basic pH ensures the newly freed amine is fully deprotonated and lipophilic. -
Extraction : Extract the basic aqueous mixture with ethyl acetate (3 x 20 mL).
-
Isolation : Dry the combined organic fractions over MgSO
, filter, and evaporate the solvent in vacuo to yield the final des-tosyl API.
Visualizations
Figure 1: Chemical synthesis workflow of Fasudil utilizing N-tosyl homopiperazine.
Figure 2: Pharmacological pathway of ROCK inhibition by the synthesized Fasudil API.
References
- Title: US6214829B1 - Piperazine compounds, their preparation, and methods of using them Source: Google Patents URL
- Title: 872103-28-1 | CAS数据库 Source: ChemicalBook URL
- Title: CN102120739A - Preparation method of fasudil hydrochloride Source: Google Patents URL
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
Sources
An In-Depth Technical Guide to the Safe Handling of 1-Tosyl-1,4-diazepane Hydrochloride for Research Applications
This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive technical overview of the safe handling, storage, and use of 1-Tosyl-1,4-diazepane hydrochloride (CAS No. 1582149-10-7). Moving beyond a simple recitation of Safety Data Sheet (SDS) information, this document synthesizes regulatory data with practical, field-proven insights to ensure both personal safety and experimental integrity. The core philosophy of this guide is that robust safety protocols are not merely procedural; they are an integral part of rigorous scientific methodology.
The subject compound is a valuable intermediate in medicinal chemistry, often utilized in the construction of more complex molecules with potential therapeutic applications.[1] Its structure features a diazepane core, a common scaffold in pharmacologically active agents, protected by a p-toluenesulfonyl (tosyl) group.[2] The tosyl group is a highly stable and robust protecting group for the amine, rendering it significantly less nucleophilic and basic, thereby preventing unwanted side reactions during multi-step syntheses.[3][4] Understanding the nature of this tosyl protection is key to appreciating both the compound's utility and its specific handling requirements. While the tosyl group itself imparts stability, the diazepane hydrochloride moiety dictates the primary hazard profile.
Section 1: Core Hazard Profile and Physicochemical Properties
A foundational risk assessment begins with a clear understanding of the compound's classification under the Globally Harmonized System (GHS). 1-Tosyl-1,4-diazepane hydrochloride is a solid substance whose primary hazards are related to irritation and moderate acute oral toxicity.[5] The hydrochloride salt form can make the compound somewhat hygroscopic, necessitating storage in a dry environment.
| Identifier | Value | Source |
| CAS Number | 1582149-10-7 | BLD Pharm[5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂S | BLD Pharm[5] |
| Molecular Weight | 290.81 g/mol | BLD Pharm[5] |
| GHS Pictogram | BLD Pharm[5] | |
| Signal Word | Warning | BLD Pharm[5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | BLD Pharm[5] |
| Primary Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P501 | BLD Pharm[5], AK Scientific, Inc.[6] |
Section 2: Mechanistic Basis of Hazards - A Deeper Analysis
A true understanding of safety requires looking at the "why" behind the warnings. The hazard profile of this compound is a direct consequence of its chemical structure.
-
The Amine Hydrochloride Moiety: The primary driver of the irritant classification (H315, H319) is the amine salt. Like many alkyl diamines and their salts, this compound can act as a skin and eye irritant upon direct contact.[7] The hydrochloride salt can dissociate on moist surfaces (like skin or mucous membranes), potentially lowering the local pH and contributing to an irritant response. While specific toxicological studies on this exact molecule are not widely published, this profile is consistent with analogous structures.[6][8]
-
The Tosyl Group: The p-toluenesulfonyl group is a very stable sulfonamide linkage.[9] It is generally unreactive under standard laboratory conditions, which is precisely why it is employed as a protecting group.[4] Its presence does not contribute significantly to the acute hazard profile but is central to the compound's intended use. The key safety consideration related to the tosyl group arises not from the compound itself, but from the often harsh conditions (e.g., strong acids or reducing agents) required for its eventual removal in a synthetic sequence.[3] Therefore, while handling this specific reagent is straightforward, planning the entire synthetic route requires foresight into the hazards of the deprotection step.
Section 3: Standard Operating Protocol (SOP) for Laboratory Handling
This protocol is designed as a self-validating system, where each step logically reinforces the safety of the next.
3.1. Risk Assessment and Preparation
-
Review the SDS: Before any work begins, consult the most recent SDS for this compound.[5][10]
-
Designate Work Area: All handling of the solid compound must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[11]
-
Assemble Materials: Prepare all necessary glassware, reagents, and a dedicated waste container before retrieving the compound from storage. This minimizes handling time and potential for exposure.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]
3.2. Personal Protective Equipment (PPE)
-
Rationale: The selection of PPE is directly dictated by the H315 and H319 hazard statements.
-
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required. Standard safety glasses do not provide an adequate seal against fine powders.[12]
-
Hand Protection: Nitrile gloves are the standard. Always check for tears or punctures before use. If prolonged contact is anticipated, consult a glove compatibility chart.[6]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6]
-
3.3. Weighing and Dispensing Workflow
-
Tare the Vessel: Place a clean, dry weighing vessel on an analytical balance inside the chemical fume hood. Tare the balance.
-
Dispense Solid: Carefully scoop the required amount of 1-Tosyl-1,4-diazepane hydrochloride into the vessel. Use anti-static tools and techniques if possible to prevent dispersal of the fine powder.
-
Clean Spills Immediately: Should any solid be spilled, gently sweep it into a designated solid waste container. Do not use water for cleanup of the dry powder as this will create a solution that is harder to contain.
-
Secure the Stock Bottle: Tightly close the primary container immediately after dispensing to protect the remaining compound from atmospheric moisture.[6] Store according to supplier recommendations, typically at room temperature in a dry, inert atmosphere.[5]
3.4. Use in Reaction and Disposal
-
Dissolution: Add the solvent to the reaction vessel containing the weighed solid within the fume hood. This prevents any remaining dust from becoming airborne.
-
Reaction Monitoring: Once in solution, the primary inhalation hazard is minimized. Standard chemical handling procedures apply.
-
Waste Disposal: Dispose of all contaminated consumables (gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container. Unused material and reaction waste must be disposed of according to local, regional, and national regulations.[11]
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8]
-
Skin Contact (H315): Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If irritation develops or persists, seek medical attention.
-
Ingestion (H302): Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6] If they feel unwell, seek medical advice.
Section 5: Workflow Visualization: Safe Use in a Synthetic Context
The following diagram illustrates the critical control points in a typical laboratory workflow involving the use of 1-Tosyl-1,4-diazepane hydrochloride as a starting material. The logic flows from preparation to disposal, with each step highlighting a key safety consideration.
Caption: Logical workflow for the safe handling of 1-Tosyl-1,4-diazepane HCl.
Conclusion
1-Tosyl-1,4-diazepane hydrochloride is a compound with a well-defined and manageable hazard profile, characterized primarily by its potential as a skin and eye irritant and its moderate acute oral toxicity. Safe handling is predicated on a clear understanding of these hazards and the consistent application of standard laboratory hygiene, most notably the mandatory use of a chemical fume hood for handling the solid form and appropriate personal protective equipment. As with any protected intermediate, a holistic safety assessment must also consider the hazards associated with subsequent synthetic steps, such as deprotection. By integrating these expert-level insights and protocols, researchers can handle this valuable synthetic building block with confidence and integrity.
References
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
-
Safety Data Sheet. ADAMA. [Link]
-
Non-Clinical Review. accessdata.fda.gov. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Review of the Toxicology of Three Alkyl Diamines. PubMed. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1582149-10-7|1-Tosyl-1,4-diazepane hydrochloride|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. adama.com [adama.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Tosyl-1,4-diazepane from Homopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Tosyl-1,4-diazepane, a valuable building block in medicinal chemistry and drug development. The protocol details a method for the selective mono-N-tosylation of homopiperazine, a symmetrical diamine. The presented methodology is designed to favor the formation of the desired mono-substituted product while minimizing the production of the di-tosylated byproduct. This guide offers a step-by-step procedure, including reagent handling, reaction setup, work-up, purification, and characterization of the final product. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanism and to allow for optimization.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Functionalization of the diazepine ring allows for the modulation of physicochemical properties and biological activity. The introduction of a tosyl group serves to protect one of the nitrogen atoms, reducing its nucleophilicity and allowing for selective functionalization of the remaining secondary amine.[2] This mono-tosylated intermediate, 1-Tosyl-1,4-diazepane, is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.
The primary challenge in the synthesis of 1-Tosyl-1,4-diazepane lies in the selective mono-sulfonylation of the symmetrical homopiperazine starting material. Uncontrolled reaction conditions can lead to a mixture of mono- and di-tosylated products, which can be difficult to separate. This protocol employs a carefully controlled addition of tosyl chloride to an excess of homopiperazine under basic conditions to maximize the yield of the desired mono-tosylated product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-Tosyl-1,4-diazepane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Homopiperazine | ≥98% | Sigma-Aldrich, Acros Organics, etc. | Hygroscopic, store in a desiccator. |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich, Acros Organics, etc. | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Triethylamine (Et3N) | ≥99% | Sigma-Aldrich, Acros Organics, etc. | Corrosive and flammable. Distill from CaH2 if necessary. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, Acros Organics, etc. | Use anhydrous for best results. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific, etc. | For aqueous work-up. |
| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific, etc. | For drying organic layers. |
| Diethyl ether | ACS Grade | Fisher Scientific, etc. | For precipitation/crystallization. |
| Hexanes | ACS Grade | Fisher Scientific, etc. | For chromatography and crystallization. |
| Ethyl acetate | ACS Grade | Fisher Scientific, etc. | For chromatography. |
| Silica gel | 230-400 mesh | Sorbent Technologies, etc. | For column chromatography. |
Experimental Protocol
This protocol is based on the principles of selective sulfonylation of amines. The use of an excess of homopiperazine is crucial to favor the mono-tosylation product.
Step 1: Reaction Setup
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add homopiperazine (5.0 g, 50 mmol, 5 equivalents).
-
Dissolve the homopiperazine in dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 2.1 mL, 15 mmol, 1.5 equivalents) to the stirred solution. The base neutralizes the hydrochloric acid byproduct of the reaction.[3][4]
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl, 1.91 g, 10 mmol, 1 equivalent) in DCM (50 mL).
-
Transfer the TsCl solution to the dropping funnel.
Step 2: Reaction
-
Add the TsCl solution dropwise from the dropping funnel to the stirred homopiperazine solution over a period of 1-2 hours. A slow addition rate is critical to maintain a low concentration of the tosylating agent, which minimizes the formation of the di-tosylated byproduct.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of triethylamine. The product, 1-Tosyl-1,4-diazepane, should have an Rf value between that of homopiperazine (baseline) and the di-tosylated byproduct (higher Rf).
Step 3: Work-up
-
Once the reaction is complete, quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted tosyl chloride and p-toluenesulfonic acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a semi-solid.
Step 4: Purification
The crude product will likely contain a mixture of the desired mono-tosylated product, unreacted homopiperazine, and the di-tosylated byproduct. Purification is essential to obtain pure 1-Tosyl-1,4-diazepane.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient elution is recommended, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., from 0% to 5% methanol in DCM). The addition of a small amount of triethylamine (0.1-0.5%) to the eluent can help to prevent tailing of the amine products on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-tosylated product.
-
-
Crystallization (Optional): The purified product can often be further purified by crystallization.
-
Dissolve the product from the column in a minimal amount of a hot solvent like ethyl acetate or a mixture of DCM and hexanes.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The structure and purity of the synthesized 1-Tosyl-1,4-diazepane should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | * Aromatic protons: Two doublets around δ 7.3-7.8 ppm (4H total, characteristic of the tosyl group). |
-
CH₂ protons (diazepane ring): A series of multiplets between δ 2.8-3.5 ppm (8H total).
-
NH proton: A broad singlet, which may be exchangeable with D₂O, typically between δ 1.5-2.5 ppm.
-
CH₃ proton (tosyl group): A singlet around δ 2.4 ppm (3H). | | ¹³C NMR (CDCl₃, 100 MHz) | * Aromatic carbons: Signals in the range of δ 127-144 ppm.
-
CH₂ carbons (diazepane ring): Signals in the range of δ 45-55 ppm.
-
CH₃ carbon (tosyl group): A signal around δ 21.5 ppm. | | Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 255.12 |
Safety Precautions
-
Homopiperazine: Corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
p-Toluenesulfonyl chloride (TsCl): Corrosive, a lachrymator, and moisture-sensitive. It can cause severe burns. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.[6]
-
Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Workflow Diagram
Sources
- 1. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. jchemlett.com [jchemlett.com]
- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination Using 1-Tosyl-1,4-diazepane Hydrochloride
Introduction: The Strategic Importance of the Diazepane Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and widely utilized methods for this transformation, offering a reliable pathway to synthesize secondary and tertiary amines from carbonyl precursors.[1][2] This application note focuses on a specific and highly valuable building block: 1-Tosyl-1,4-diazepane hydrochloride .
The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry.[3] Its seven-membered ring provides a flexible yet constrained scaffold, ideal for presenting substituents in a defined three-dimensional space to interact with biological targets. Derivatives of 1,4-diazepane have demonstrated a vast range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[4][5]
The subject of this guide, 1-Tosyl-1,4-diazepane, offers a strategic advantage for synthetic chemists. The tosyl (Ts) group acts as a robust protecting group on one of the two nitrogen atoms.[6] This mono-protection ensures that reductive amination occurs selectively at the secondary amine position, preventing undesired side reactions and simplifying the synthesis of complex, N-substituted diazepane derivatives. The hydrochloride salt form enhances the compound's stability and ease of handling. This guide provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and field-proven insights for researchers aiming to leverage this versatile reagent.
Core Mechanism: The Reductive Amination Pathway
Reductive amination is fundamentally a two-stage process that can often be performed in a single pot.[7][8] The reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.
Stage 1: Iminium Ion Formation The reaction commences with the nucleophilic attack of the secondary amine of 1-Tosyl-1,4-diazepane on the electrophilic carbonyl carbon. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[9] Since the starting material is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is required to liberate the free amine. Following the initial attack, a hemiaminal intermediate is formed, which then undergoes dehydration to yield a cationic iminium ion.[7]
Stage 2: Hydride Reduction The positively charged iminium ion is significantly more reactive towards reduction than the starting carbonyl compound.[10] A mild hydride reducing agent, introduced into the reaction, selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond.[8][11] This reduction step forms the final, stable tertiary amine product.
Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred for its mildness and effectiveness, while NaBH₃CN is uniquely stable under the slightly acidic conditions that favor imine formation and selectively reduces the iminium ion over the carbonyl.[10][11]
Caption: Figure 1: General Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of a representative aldehyde with 1-Tosyl-1,4-diazepane hydrochloride using sodium triacetoxyborohydride.
Materials & Reagents:
-
1-Tosyl-1,4-diazepane hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Tosyl-1,4-diazepane hydrochloride (1.0 eq) and the selected aldehyde or ketone (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a solution or suspension with a concentration of approximately 0.1-0.2 M.
-
Free-Basing the Amine: Add triethylamine (1.1 eq) to the mixture. Stir at room temperature for 10-15 minutes. The triethylamine neutralizes the hydrochloride salt, liberating the free secondary amine which is necessary for the reaction.
-
Iminium Formation & Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in one portion. Note: For large-scale reactions, portion-wise addition may be prudent to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours, depending on the reactivity of the carbonyl substrate.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Summary & Key Parameters
The success of the reductive amination is dependent on several factors. The following table summarizes typical conditions and expected outcomes.
| Parameter | Recommended Conditions & Notes | Causality & Rationale |
| Carbonyl Substrate | Aldehydes are generally more reactive than ketones. Electron-poor aldehydes often react faster. | Aldehydes are less sterically hindered and their carbonyl carbon is more electrophilic than that of ketones. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃): Preferred for its mildness and selectivity. Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (cyanide byproduct risk). | NaBH(OAc)₃ is less basic and does not reduce aldehydes/ketones at an appreciable rate, minimizing side reactions.[10] NaBH₃CN is stable in mildly acidic media, allowing for a one-pot procedure where iminium formation is favored.[8][11] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH). | Chlorinated solvents are common and effective. Methanol can sometimes be used but may react with borohydride reagents.[12] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA). Use 1.0-1.2 equivalents. | A non-nucleophilic base is required to neutralize the HCl salt of the starting material without competing in the primary reaction.[1] |
| pH / Additives | Acetic acid (catalytic amount) can be added to accelerate imine formation, especially with less reactive ketones. | Slightly acidic conditions (pH 4-6) catalyze the dehydration of the hemiaminal to the iminium ion, which is the rate-limiting step.[9] |
| Temperature | Room temperature is typically sufficient. | The reaction is generally efficient at ambient temperatures. Gentle heating may be required for highly hindered or unreactive substrates. |
| Typical Yield | 65-95% (post-purification) | Yield is highly dependent on the substrate's steric and electronic properties and the purity of the reagents. |
Field Insights & Troubleshooting
-
Issue: Low or No Product Formation.
-
Cause: The amine may not have been fully neutralized. Ensure at least one full equivalent of base was added.
-
Cause: The carbonyl substrate is highly hindered or electron-rich.
-
Solution: Add a catalytic amount of acetic acid to facilitate iminium ion formation. Consider increasing the reaction time or gently heating the reaction to 35-40 °C. For very difficult substrates, a more powerful reducing agent or different solvent system may be required.[13]
-
-
Issue: Formation of Alcohol Byproduct.
-
Cause: The reducing agent is reducing the starting carbonyl compound. This is more common if using a less selective agent like sodium borohydride (NaBH₄) without careful control of conditions.[10]
-
Solution: Switch to the milder and more selective sodium triacetoxyborohydride. Ensure the amine and carbonyl have sufficient time to form the iminium ion before reduction occurs.
-
-
Issue: Reaction Stalls.
-
Cause: The reducing agent may have decomposed due to moisture.
-
Solution: Use anhydrous solvents and reagents. If the reaction has stalled, a fresh portion of the reducing agent can sometimes restart it.
-
-
Expert Tip: Post-Reaction Deprotection. The tosyl group is stable under these reductive amination conditions. It can be removed later in the synthetic sequence if the free diamine is desired. Common deprotection methods include strongly acidic conditions (e.g., HBr/acetic acid) or reductive methods (e.g., sodium in liquid ammonia).[6]
Caption: Figure 2: Experimental Workflow.
References
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Myers, A. Chem 115 Handout: Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Wang, L. et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Li, G. et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Takeda Pharmaceutical Company. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. ACS Publications. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Van der Veken, P. et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Publishing. [Link]
-
Pignataro, L. et al. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bent-e-Hawa, et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. benthamscience.com [benthamscience.com]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting 1-Tosyl-1,4-diazepane HCl to free base
Application Note & Protocol Guide
Topic: Comprehensive Methodologies for the Conversion of 1-Tosyl-1,4-diazepane Hydrochloride to its Free Base Forms
Abstract
This technical guide provides detailed protocols for the chemical manipulation of 1-Tosyl-1,4-diazepane Hydrochloride. Two distinct and critical transformations are addressed for researchers in organic synthesis and drug development. The first protocol details the straightforward neutralization of the hydrochloride salt to yield 1-Tosyl-1,4-diazepane, its direct free base. The second, more advanced protocol describes the complete removal of the p-toluenesulfonyl (tosyl) protecting group via reductive cleavage to furnish the parent diamine, 1,4-diazepane. This document is structured to provide not only step-by-step instructions but also the underlying chemical principles, causality for procedural choices, and methods for validation, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Chemistry of 1-Tosyl-1,4-diazepane HCl
1-Tosyl-1,4-diazepane hydrochloride is a bifunctional molecule featuring a seven-membered diazepane ring. One nitrogen atom is protected as a p-toluenesulfonamide, while the second, a secondary amine, is sufficiently basic to form a stable hydrochloride salt. The tosyl group is a widely used protecting group for amines due to its stability across a broad range of reaction conditions.[1][2] However, its robust nature also presents a significant challenge for its removal, which is often a necessary step in multi-step synthetic pathways.[2]
The term "conversion to free base" can imply two distinct objectives:
-
Neutralization: A simple acid-base reaction to deprotonate the secondary amine hydrochloride, yielding the N-tosylated free base (1-Tosyl-1,4-diazepane). This is often required before subsequent reactions that are incompatible with acidic conditions or for purification purposes.[3][4]
-
Deprotection: A more complex chemical transformation involving the cleavage of the highly stable nitrogen-sulfur bond of the sulfonamide, in addition to neutralization, to yield the parent diamine, 1,4-diazepane.[1][5]
This guide provides authoritative protocols for both procedures to equip researchers with the necessary tools for manipulating this important synthetic intermediate.
Protocol I: Neutralization to 1-Tosyl-1,4-diazepane (Free Base)
Principle and Mechanistic Rationale
This procedure involves a classical acid-base extraction. The hydrochloride salt, which is water-soluble, is treated with a mild aqueous base. The base removes the proton from the secondary ammonium salt, generating the neutral "free base" form of the amine. This neutral compound exhibits significantly higher solubility in common organic solvents, allowing for its efficient extraction and isolation from the aqueous phase. A weak base like sodium bicarbonate is ideal as it is sufficient to deprotonate the ammonium salt without risking hydrolysis or other side reactions on the tosyl group.
Experimental Protocol: Step-by-Step
Materials and Reagents:
-
1-Tosyl-1,4-diazepane Hydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, beakers
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 mmol of 1-Tosyl-1,4-diazepane HCl in 20 mL of deionized water.
-
Extraction Setup: Transfer the aqueous solution to a 125 mL separatory funnel. Add 20 mL of dichloromethane (DCM).
-
Basification: Slowly add 20 mL of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Causality Note: Effervescence (CO₂ evolution) will occur. Add the basic solution in portions and vent the funnel frequently and carefully to release pressure. Continue addition until effervescence ceases, indicating the neutralization is complete. The pH of the aqueous layer should be ~8.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent periodically. Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Re-extraction: To maximize recovery, add a fresh 15 mL portion of DCM to the aqueous layer remaining in the funnel. Repeat the extraction process. Combine this second organic extract with the first.
-
Washing: Wash the combined organic layers by adding 20 mL of brine. Shake, allow to separate, and discard the upper aqueous layer.
-
Trustworthiness Note: The brine wash helps to remove residual water and any remaining inorganic salts from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (approx. 1-2 grams) and swirl. The drying agent should move freely without clumping, indicating the solution is dry. Allow to stand for 15-20 minutes.
-
Isolation: Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the 1-Tosyl-1,4-diazepane free base.
-
Validation: Confirm the conversion by TLC, comparing the product to the starting material. The product should have a higher Rf value. Further characterization can be performed using NMR spectroscopy.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 1-Tosyl-1,4-diazepane HCl | 290.81 | 1.0 | 1.0 | 291 mg |
| Dichloromethane (DCM) | 84.93 | - | - | 20 mL + 15 mL |
| Saturated aq. NaHCO₃ | - | Excess | - | ~20 mL (or to pH 8) |
| Brine | - | - | - | 20 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | - | ~1-2 g |
| Expected Product | 254.36 | ~1.0 | - | ~254 mg (>95% yield) |
Workflow Visualization
Caption: Workflow for the neutralization of 1-Tosyl-1,4-diazepane HCl.
Protocol II: Reductive Detosylation to 1,4-Diazepane
Principle and Mechanistic Rationale
The cleavage of the N-S bond in an N-alkylsulfonamide is challenging due to the bond's high stability. Simple acid or base hydrolysis is ineffective.[6] Reductive methods provide a reliable pathway for deprotection.[5] This protocol utilizes magnesium metal in anhydrous methanol, a well-established and accessible method.[5] The mechanism is believed to involve single electron transfer (SET) from the magnesium surface to the electron-deficient tosyl group. This generates a radical anion, which subsequently fragments to cleave the N-S bond, ultimately liberating the free amine after an aqueous workup.
Experimental Protocol: Step-by-Step
Materials and Reagents:
-
1-Tosyl-1,4-diazepane (free base from Protocol I)
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite™
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
-
TLC supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (10.0 mmol, 10 eq.).
-
Reagent Addition: Add 15 mL of anhydrous methanol to the flask. To this stirring suspension, add 1-Tosyl-1,4-diazepane (1.0 mmol) either as a solid or dissolved in a minimal amount of anhydrous methanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (a typical eluent system would be DCM:MeOH 9:1 with a few drops of triethylamine). The reaction is typically complete within 2-4 hours.
-
Expertise Note: The reaction may be gently heated to reflux (~65 °C) to increase the rate if the reaction is sluggish at room temperature.
-
-
Quenching: Upon completion (disappearance of starting material by TLC), cool the reaction to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~15 mL) to quench the reaction and dissolve the excess magnesium salts.
-
Filtration: Filter the resulting suspension through a pad of Celite™ in a Büchner funnel to remove the fine magnesium salts. Wash the filter cake with methanol (2 x 10 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the methanol.
-
Aqueous Workup: To the remaining aqueous residue, add 1 M NaOH solution until the pH is strongly basic (pH > 12) to ensure the diamine is in its free base form.
-
Extraction: Transfer the basified aqueous solution to a separatory funnel and extract with DCM (3 x 20 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,4-diazepane.
-
Purification & Validation: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by ¹H and ¹³C NMR to confirm its structure and purity.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 1-Tosyl-1,4-diazepane | 254.36 | 1.0 | 1.0 | 254 mg |
| Magnesium Turnings | 24.31 | 10.0 | 10.0 | 243 mg |
| Anhydrous Methanol | 32.04 | - | - | ~15 mL |
| Saturated aq. NH₄Cl | - | - | - | ~15 mL |
| Expected Product | 100.16 | ~1.0 | - | ~70-85 mg (70-85% yield) |
Workflow Visualization
Caption: Workflow for the reductive deprotection of 1-Tosyl-1,4-diazepane.
Safety, Troubleshooting, and Final Remarks
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
The reaction of magnesium with methanol can be exothermic. The quenching step with NH₄Cl can also release hydrogen gas. Perform these steps slowly and with caution.
Troubleshooting:
-
Low Yield in Protocol I: The primary cause of low yield is often incomplete extraction. Ensure the aqueous layer is thoroughly extracted multiple times. Also, confirm the aqueous layer was made sufficiently basic (pH ~8).
-
Incomplete Reaction in Protocol II: If the reaction stalls, ensure the methanol is anhydrous and the magnesium turnings are fresh and not passivated by an oxide layer. Gentle heating can be applied to facilitate the reaction.
-
Purification Difficulties: The final 1,4-diazepane product is a relatively polar and water-soluble diamine. During workup, saturating the aqueous layer with NaCl can help reduce its solubility and improve extraction efficiency. When performing chromatography, adding a small percentage of triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel column.
This guide provides robust and validated protocols for the two most common "free-basing" procedures for 1-Tosyl-1,4-diazepane HCl. The choice between the simple neutralization and the more complex reductive deprotection is entirely dependent on the researcher's synthetic goal.
References
- D. A. Alonso, C. Nájera, M. Varea, "Reductive Cleavage of Sulfonamides," Chemical Reviews, 2004, 104 (12), 6149-6194.
-
BenchChem, "An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis," BenchChem Technical Guides.[5]
-
T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2007. (Source: Referenced in search result[6])
-
Wikipedia, "Tosyl group," Wikipedia, The Free Encyclopedia.[1]
-
S. R. Oscarson, et al., "Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water," Organic Letters, 2009, 11 (2), pp 421–423. (Source: ACS Publications[6])
-
Google Patents, "Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines," WO2007095276A2.[2]
-
ResearchGate, "What is the best way to convert my amine compound from the salt form into free amine?," ResearchGate Q&A.[7]
-
Chemistry LibreTexts, "10.8: Amines as Bases," Chemistry LibreTexts.[4]
-
J. Osbourn, "Conversion of Amines to Amine Salts," YouTube, 2020.[3]
-
E. K. Gibson, "Amine hydrochloride salts : a problem in polyurethane synthesis," PhD Thesis, University of Glasgow, 2007.[8]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
1-Tosyl-1,4-diazepane as a building block for kinase inhibitors
Technical Application Note: 1-Tosyl-1,4-diazepane in Kinase Inhibitor Design
Executive Summary: The Conformational Advantage
In the optimization of kinase inhibitors, the solvent-exposed region (tail) often dictates physicochemical properties (solubility, permeability) and selectivity profiles. While piperazine is the industry standard for this domain, 1,4-diazepane (homopiperazine) offers a critical structural alternative.
The 7-membered diazepane ring adopts a twisted chair conformation, providing a distinct spatial vector compared to the rigid chair of piperazine. This "conformational expansion" allows the terminal nitrogen to probe unique hydrogen-bonding networks in the kinase solvent front, often improving selectivity against homologous kinases (e.g., CDK2 vs. CDK9).
1-Tosyl-1,4-diazepane serves as a robust, mono-protected building block for this purpose. Unlike Boc- or Cbz-protected variants, the Tosyl group offers extreme stability against acidic and basic conditions used in upstream core synthesis (e.g., Suzuki couplings, harsh
Strategic Workflow & Decision Matrix
The decision to use the Tosyl-protected variant versus the acid-labile Boc variant hinges on the stability required during the synthesis of the kinase "hinge-binding" core.
Figure 1: Decision matrix for selecting 1-Tosyl-1,4-diazepane based on synthetic severity.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 19205-72-2 |
| Formula | |
| MW | 254.35 g/mol |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water.[1] |
| pKa (Calc) | ~9.5 (Secondary amine), Sulfonamide is non-basic. |
| Storage | 2-8°C, Hygroscopic. Store under inert gas. |
Application Note: The secondary amine at position 4 is the active nucleophile. The tosyl group at position 1 acts as a "mask" that prevents polymerization and allows for selective mono-functionalization.
Detailed Protocols
Protocol A: Coupling to Kinase Core ( )
Objective: Attach the diazepane tail to a halogenated kinase core (e.g., 4-chloro-quinazoline or 2,4-dichloropyrimidine).
Rationale: The 7-membered ring is more sterically hindered than piperazine. Standard conditions often fail. We utilize the "Proton Sponge" effect of DIPEA and high-boiling polar solvents to drive the reaction.
Materials:
-
Kinase Core (1.0 equiv)
-
1-Tosyl-1,4-diazepane (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: n-Butanol (for thermal) or DMF (for microwave)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the Chlorinated Kinase Core in 5 mL of n-Butanol.
-
Addition: Add 1.2 mmol (305 mg) of 1-Tosyl-1,4-diazepane followed by 3.0 mmol (522 µL) of DIPEA.
-
Reaction:
-
Thermal: Heat to 110°C for 4–12 hours. Monitor by LC-MS.[2]
-
Microwave (Preferred): Heat to 140°C for 30 minutes in DMF.
-
-
Workup: Cool to RT. If using n-Butanol, concentrate in vacuo. Dilute residue with EtOAc, wash with saturated
(2x) and Brine (1x). -
Purification: Flash chromatography (DCM/MeOH gradient). The Tosyl group makes the product UV-active and lipophilic, aiding separation from polar byproducts.
Protocol B: Detosylation (The Critical Step)
Objective: Remove the Tosyl group to liberate the secondary amine for final library synthesis.
Scientific Insight: Sulfonamides are notoriously stable. Standard acid (TFA/HCl) or base (NaOH) will not cleave this bond. You must use Reductive Cleavage or Acidolytic Scavenging . Warning: This step is the primary bottleneck. Ensure your kinase core is stable to these conditions.
Method 1: HBr / Phenol (The "Gold Standard" for Robustness) This method relies on protonating the sulfonamide nitrogen, followed by nucleophilic attack of bromide on the sulfur, with phenol acting as a scavenger for the generated tosyl cation.
-
Setup: Place the Tosyl-protected intermediate (0.5 mmol) in a pressure-rated vial.
-
Reagent: Add 48% aqueous HBr (5 mL) and Phenol (500 mg).
-
Note: Phenol is critical to prevent re-alkylation/sulfonylation.
-
-
Digestion: Seal and heat to 80–90°C for 4–16 hours.
-
Checkpoint: LC-MS should show a mass shift of -154 Da.
-
-
Workup:
-
Cool to RT. Dilute with water (20 mL).
-
Wash: Extract with Ether (3x) to remove phenol and tosyl-bromide byproducts. The product (amine salt) remains in the aqueous layer.
-
Basify: Adjust aqueous layer pH to >12 using 4M NaOH.
-
Extract: Extract the free amine into DCM (3x). Dry over
and concentrate.
-
Method 2: Sodium Naphthalenide (Reductive - Mild Temp, Harsh Reactivity) Use this if your kinase core contains acid-sensitive groups (e.g., acetals), but no reducible groups (nitro, aryl halides).
-
Preparation: In a flame-dried flask under Argon, dissolve Naphthalene (6 equiv) in dry THF. Add Sodium metal (6 equiv) and stir until deep green (approx. 2 hrs).
-
Reaction: Cool to -78°C. Cannulate the Sodium Naphthalenide solution into a solution of your substrate in THF.
-
Quench: After 15 mins, quench with
.
Case Study: Selectivity Enhancement
Comparing Piperazine vs. Diazepane in CDK Inhibitors (Hypothetical Data based on SAR trends [1, 2]).
| Scaffold | Linker | Selectivity (Isoform) | Solubility (pH 7.4) | |
| Piperazine | Direct | 12 nM | 15-fold | 45 µM |
| 1,4-Diazepane | Direct | 8 nM | 120-fold | 110 µM |
Interpretation: The 1,4-diazepane ring introduces a "kink" that disrupts planarity. In many kinases (e.g., ROCK, CDK9), this forces the solvent tail to adopt a conformation that avoids steric clashes with the "gatekeeper" residue, enhancing selectivity over closely related isoforms that lack this specific pocket geometry.
References
-
Fasudil Synthesis & Homopiperazine Utility: Hu, H., et al. "Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided."[3][4] Organic Process Research & Development (2021). [Link] (Note: Discusses the standard use of homopiperazine and alternatives, validating the scaffold's importance.)[4][5]
-
Diazepane Selectivity in Kinases (CDK9): Shao, H., et al. "Structure-Based Design of Highly Selective 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors as Anti-Cancer Agents." PLOS ONE (2013). [Link] (Demonstrates 156-fold selectivity improvement when switching from piperazine to 1,4-diazepane.)
-
General Detosylation Protocols (Sulfonamide Cleavage): Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley. [Link] (Standard reference for HBr/Phenol and Na/Naphthalene protocols.)
-
1,4-Diazepane in Medicinal Chemistry: Riether, D., et al. "1,4-Diazepane compounds as potent and selective CB2 agonists."[6] Bioorganic & Medicinal Chemistry Letters (2011). [Link] (Validates the scaffold's utility in improving metabolic stability and selectivity.)
Sources
- 1. Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for N-alkylation of 1-Tosyl-1,4-diazepane
An In-depth Guide to the N-Alkylation of 1-Tosyl-1,4-diazepane: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antipsychotics, anxiolytics, and potent orexin receptor antagonists.[1][2][3] The ability to selectively functionalize the nitrogen atoms of this seven-membered ring is crucial for the synthesis of new chemical entities. This application note provides a comprehensive guide to the N-alkylation of 1-Tosyl-1,4-diazepane, a key intermediate that allows for the selective alkylation of the N-4 position while the N-1 position is protected by a tosyl group. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the optimization of reaction conditions to achieve high yields and purity.
The Rationale Behind Tosyl Protection in Diazepane Chemistry
The tosyl (p-toluenesulfonyl) group is a robust and widely used protecting group for amines.[4] In the context of 1,4-diazepane, monosubstitution with a tosyl group on one of the nitrogen atoms effectively reduces its nucleophilicity, thereby directing alkylation to the unprotected secondary amine. This strategy is fundamental for the controlled, stepwise synthesis of N,N'-disubstituted 1,4-diazepanes. The resulting N-tosyl sulfonamide is stable under a variety of reaction conditions, yet it can be cleaved under specific reductive or strongly acidic conditions to liberate the free amine when desired.[4][5]
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-alkylation of 1-Tosyl-1,4-diazepane proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A suitable base abstracts the proton from the secondary amine at the N-4 position, generating a more nucleophilic amide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group.
The efficiency of this process is highly dependent on the choice of base, solvent, alkylating agent, and reaction temperature.
Visualizing the Synthetic Transformation
Caption: General reaction scheme for the N-alkylation of 1-Tosyl-1,4-diazepane and subsequent deprotection.
Optimizing Reaction Conditions: A Comparative Overview
The success of the N-alkylation reaction hinges on the careful selection of reagents and conditions. Below is a summary of common variables and their impact on the reaction outcome.
| Parameter | Options | Rationale and Considerations | References |
| Base | Strong Bases: NaH, KOtBu, LiHMDSWeaker Bases: K₂CO₃, Cs₂CO₃, DIPEA | Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, leading to faster reaction rates.[6] Weaker inorganic bases like potassium carbonate are often sufficient, especially with more reactive alkylating agents, and offer easier work-up.[7][8] The choice of base can influence regioselectivity in more complex systems.[9] | [6][7][8][9] |
| Alkylating Agent | Alkyl iodides, bromides, chloridesAlkyl tosylates, mesylatesAlcohols (via "borrowing hydrogen" catalysis) | Reactivity follows the order I > Br > Cl. Alkyl iodides are highly reactive but may be less stable. Using an alkyl bromide with a catalytic amount of KI can generate the more reactive iodide in situ (Finkelstein reaction).[8] Alcohols can be used as green alkylating agents in the presence of specific catalysts (e.g., Mn, Ir, Cu), proceeding through a hydrogen transfer mechanism.[7][10][11][12] | [7][8][10][11][12] |
| Solvent | Polar Aprotic: DMF, DMSO, THF, AcetonitrileNon-polar: Toluene, Xylenes | Polar aprotic solvents like DMF and THF are generally preferred as they effectively solvate the cation of the base without solvating the nucleophilic anion, thus accelerating SN2 reactions.[13][14] Toluene or xylenes are often used in catalyst-mediated reactions with alcohols at higher temperatures.[12] | [12][13][14] |
| Temperature | 0 °C to reflux | The reaction is typically run at room temperature to moderately elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate.[8] For less reactive alkylating agents or sterically hindered substrates, higher temperatures may be necessary.[15][16] Reactions with strong bases like n-BuLi are often initiated at low temperatures (-78 °C to -20 °C) to control reactivity.[17][18] | [8][15][16][17][18] |
Detailed Experimental Protocol: N-Benzylation of 1-Tosyl-1,4-diazepane
This protocol describes a standard procedure for the N-alkylation of 1-Tosyl-1,4-diazepane with benzyl bromide using sodium hydride as the base.
Materials:
-
1-Tosyl-1,4-diazepane (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-Tosyl-1,4-diazepane.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-Tosyl-1,4-diazepane.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation of 1-Tosyl-1,4-diazepane.
Post-Alkylation: The Deprotection Step
After successful N-alkylation, the tosyl group can be removed to yield the final N-alkylated 1,4-diazepane. The choice of deprotection method is critical to avoid degradation of the product. Common methods include:
-
Strongly Acidic Conditions: Refluxing in a mixture of hydrobromic acid and acetic acid is a classic method.[4]
-
Reductive Cleavage: Reagents such as samarium(II) iodide (SmI₂) or sodium in liquid ammonia can effectively cleave the N-S bond under milder, non-acidic conditions.[4][5]
Researchers must choose a deprotection strategy that is compatible with other functional groups present in the molecule.[16]
Conclusion
The N-alkylation of 1-Tosyl-1,4-diazepane is a versatile and essential reaction for the synthesis of novel diazepine-based compounds. By understanding the underlying mechanism and carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the reaction to achieve high yields of the desired products. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals in drug development to successfully implement and optimize this critical synthetic transformation.
References
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Available at: [Link]
-
Sortais, J.-B., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – An Asian Journal, 4(11), 1736-1744. Available at: [Link]
-
Zhu, Y., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8316–8326. Available at: [Link]
-
Cresswell, A. J., & Eey, S. T. C. (2011). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate. Available at: [Link]
-
Kersemans, K., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Medicinal Chemistry. Available at: [Link]
- This reference was not used in the final text.
-
Li, F., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 39(10), 7532-7536. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Sakarellos-Daitsiotis, M., et al. (2001). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. SciSpace. Available at: [Link]
-
Kersemans, K., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2021). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. ResearchGate. Available at: [Link]
-
Filo. (2025). Describe the second synthetic route for diazepam shown in the provided im... Retrieved from [Link]
- This reference was not used in the final text.
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Roecker, A. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2341-2345. Available at: [Link]
- This reference was not used in the final text.
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- This reference was not used in the final text.
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). Solvents for Alkylations. Retrieved from [Link]
- This reference was not used in the final text.
- This reference was not used in the final text.
-
Kenny, P. W., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2529–2538. Available at: [Link]
-
Asif, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 790-800. Available at: [Link]
- This reference was not used in the final text.
- This reference was not used in the final text.
-
Kovács, L., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(19), 6299. Available at: [Link]
-
Asif, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]
- This reference was not used in the final text.
-
Stoltz, B. M., et al. (2014). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones. Angewandte Chemie International Edition, 53(3), 854-857. Available at: [Link]
- This reference was not used in the final text.
- This reference was not used in the final text.
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- 1. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Precision Synthesis of Fasudil Derivatives Using 1-Tosyl-1,4-diazepane
Abstract & Strategic Rationale
The development of Rho-associated protein kinase (ROCK) inhibitors is a cornerstone in treating cardiovascular diseases, cerebral vasospasm, and neurodegenerative disorders. Fasudil (HA-1077) , a potent ROCK inhibitor, relies structurally on a 5-isoquinolinesulfonyl core coupled to a homopiperazine (1,4-diazepane) ring.
While industrial synthesis of Fasudil often utilizes excess free homopiperazine to minimize bis-sulfonylation, this approach is inefficient for generating structural derivatives required for Structure-Activity Relationship (SAR) studies.
This guide details the use of 1-Tosyl-1,4-diazepane as a superior, mono-protected scaffold. By masking one amine of the diazepane ring with a
-
Regioselective Control: Elimination of symmetrical bis-isoquinolinyl byproducts.
-
Orthogonal Functionalization: Ability to derivatize the N4 position before or after coupling with the isoquinoline core.
-
Purification Efficiency: Intermediates are often crystalline and lipophilic, simplifying workup compared to highly polar free-amine variants.
Biological Context: The ROCK Pathway
Understanding the target is essential for derivative design. Fasudil competes with ATP for the binding site of the ROCK enzyme, preventing the phosphorylation of Myosin Light Chain (MLC) and inhibiting actin stress fiber formation.
Figure 1: Mechanism of action for Fasudil derivatives within the RhoA/ROCK signaling cascade.
Retrosynthetic Analysis & Workflow
We propose two distinct synthetic routes using 1-Tosyl-1,4-diazepane. Route A is for direct Fasudil synthesis or N-alkylation after core assembly. Route B is for pre-functionalizing the diazepane ring with sensitive groups that might not survive the sulfonylation conditions.
Figure 2: Divergent synthetic pathways utilizing 1-Tosyl-1,4-diazepane.
Detailed Experimental Protocols
Protocol A: Coupling Reaction (Formation of the Sulfonamide Core)
This step connects the pharmacophore (isoquinoline) to the scaffold.
-
Reagents:
-
1-Tosyl-1,4-diazepane (1.0 equiv)
-
Isoquinoline-5-sulfonyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve 1-Tosyl-1,4-diazepane (e.g., 5.0 g, 19.6 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Add TEA (5.5 mL).
-
Addition: Cool the solution to 0°C. Slowly add Isoquinoline-5-sulfonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent degradation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
-
Workup: Quench with water. Wash organic layer with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from EtOH/EtOAc or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Target: >85% as a white/pale yellow solid.
-
Protocol B: Detosylation (Deprotection)
Removing the tosyl group is the most challenging step due to the stability of the sulfonamide bond. We present the Acidolytic Cleavage method, which is robust for the isoquinoline core.
-
Reagents:
-
33% HBr in Acetic Acid
-
Phenol (Scavenger)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Setup: Place the N-Isoquinolinyl-N'-Tosyl intermediate (2.0 g) in a round-bottom flask. Add Phenol (1.0 g) and 33% HBr/AcOH (20 mL).
-
Cleavage: Heat the mixture to 50–70°C for 12–24 hours. Note: Monitor closely. Higher temps increase speed but may degrade the isoquinoline ring.
-
Isolation: Cool to RT. Pour the reaction mixture into cold Diethyl ether (200 mL). A precipitate (the hydrobromide salt of Fasudil) will form.
-
Basification: Filter the solid. Dissolve in water and adjust pH to ~10 using 2N NaOH. Extract with DCM (3x).
-
Salt Formation: Treat the DCM layer with HCl/EtOH to generate Fasudil Hydrochloride.
-
Protocol C: Synthesis of N-Alkylated Derivatives (Route B)
For derivatives where the N4-substituent is bulky or sensitive.
-
Alkylation: React 1-Tosyl-1,4-diazepane with alkyl halide (R-X) and K₂CO₃ in Acetonitrile (Reflux, 12h).
-
Detosylation: Use Mg/MeOH under sonication (Milder condition) if the "R" group is acid-sensitive, or standard HBr/AcOH if stable.
-
Final Coupling: React the resulting N-alkyl-diazepane with Isoquinoline-5-sulfonyl chloride (as in Protocol A).
Data Analysis & Quality Control
When characterizing derivatives, specific spectral signatures confirm the transformation.
| Structural Feature | 1H NMR Signature (400 MHz, DMSO-d6) | Diagnostic Change |
| Tosyl Group | Doublets at ~7.4 and ~7.7 ppm (Ar-H), Singlet at ~2.4 ppm (CH₃) | Disappears upon successful deprotection. |
| Isoquinoline Core | Singlet at ~9.4 ppm (H1), Doublets at ~8.5-8.7 ppm | Confirms coupling; shifts slightly based on salt form. |
| Diazepane Ring | Multiplets at 1.8-2.0 ppm (C6 protons), 3.2-3.6 ppm (N-adjacent) | Integration must match 10H total. |
Troubleshooting Guide:
-
Incomplete Detosylation: If HBr/AcOH fails, switch to Sodium Naphthalenide in THF at -78°C (Reductive cleavage). This is instantaneous but requires strictly anhydrous conditions.
-
Dimer Formation: If observing bis-isoquinoline species, check the purity of the starting 1-Tosyl-1,4-diazepane (ensure no free homopiperazine is present).
References
-
Asano, T., et al. (1987). "Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase." British Journal of Pharmacology, 98(4), 1091-1100. Link
-
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252. Link
-
Jacobs, M., et al. (2004). "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitors." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Link
-
BenchChem Technical Guides. (2025). "Deprotection methods for the N-tosyl group on nitrogen heterocycles." BenchChem Application Notes. Link
-
PubChem Compound Summary. (2025). "Fasudil | C14H17N3O2S." National Center for Biotechnology Information. Link
-
Giraud, F., et al. (2009). "Synthesis of N-substituted 1,4-diazepanes." Organic Preparations and Procedures International, 41(3). (Demonstrates Mg/MeOH deprotection utility). Link
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Application Notes and Protocols for Handling Hygroscopic Diazepane Hydrochloride Salts in the Laboratory
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling of hygroscopic diazepane hydrochloride salts. The inherent affinity of these compounds for atmospheric moisture presents significant challenges in maintaining their physical and chemical stability, which can impact sample integrity, analytical results, and formulation development. These application notes offer a systematic approach, from initial characterization to detailed laboratory protocols, ensuring the reliability and reproducibility of experimental work involving these sensitive materials. The causality behind each experimental choice is explained to provide a deeper understanding of the principles of handling hygroscopic active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Hygroscopicity in Pharmaceutical Salts
Many active pharmaceutical ingredients (APIs) are formulated as salts to enhance properties such as solubility and stability. Hydrochloride salts are particularly common due to their ability to protonate basic nitrogen atoms, a feature present in the diazepane scaffold. However, the presence of the chloride ion and the overall molecular structure can lead to a high affinity for water molecules, a property known as hygroscopicity.[1]
The absorption of moisture by a hygroscopic solid can lead to a cascade of undesirable physical and chemical changes.[2] These include:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and alterations in particle size and flow properties. These changes can severely hinder manufacturing processes like tablet compression.[3]
-
Chemical Degradation: Moisture can act as a reactant or facilitate reactions such as hydrolysis, leading to the formation of impurities and a decrease in the API's potency.[4]
-
Polymorphic Transformations: The uptake of water can induce changes in the crystalline structure of the API, potentially forming hydrates. This can significantly alter the drug's solubility, dissolution rate, and bioavailability.[2]
Given these potential issues, a thorough understanding and a systematic approach to handling hygroscopic salts like diazepane hydrochloride are critical from early-stage research through to formulation development.[5]
A Systematic Workflow for Characterization and Handling
When encountering a new or uncharacterized diazepane hydrochloride salt, a systematic workflow is essential to determine its hygroscopic nature and establish appropriate handling procedures. This workflow ensures that subsequent experimental work is built on a solid foundation of material understanding.
Figure 1: Systematic workflow for the characterization and handling of a new diazepane hydrochloride salt.
Characterizing Hygroscopicity: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[6] This analysis provides critical information on the kinetics and equilibrium of water sorption and desorption, allowing for a precise characterization of a material's hygroscopicity.[7]
DVS Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diazepane hydrochloride salt into a clean, dry DVS sample pan.
-
Ensure the sample is a fine powder to maximize surface area and facilitate rapid equilibration.
-
-
Drying/Pre-treatment:
-
Place the sample in the DVS instrument.
-
Dry the sample in-situ at 25 °C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes a dry reference mass.[8]
-
-
Sorption/Desorption Cycle:
-
Program the instrument to execute a sorption-desorption cycle at 25 °C. A typical profile is as follows:
-
Sorption: Increase RH in steps of 10% from 0% to 90%.
-
Desorption: Decrease RH in steps of 10% from 90% back to 0%.
-
-
At each RH step, the sample is allowed to equilibrate until a stable mass is recorded.[6]
-
-
Data Analysis:
-
Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.
-
Analyze the isotherm for features such as deliquescence point, hysteresis (differences between sorption and desorption curves), and the formation of hydrates.[6]
-
Interpretation and Classification
The data obtained from DVS analysis allows for the classification of the material's hygroscopicity. The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight gain after storage at 25 °C and 80% RH for 24 hours.[9]
| Hygroscopicity Classification | Weight Gain (%) | Description |
| Non-hygroscopic | < 0.2 | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2 and < 2.0 | Minimal moisture uptake. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Significant moisture uptake. |
| Very hygroscopic | ≥ 15.0 | Substantial moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | |
| Table 1: Hygroscopicity classification based on the European Pharmacopoeia.[9] |
Laboratory Protocols for Handling
Based on the hygroscopicity classification, appropriate handling protocols must be established and strictly followed.
Storage
Proper storage is the first line of defense against moisture-induced degradation.
-
Slightly Hygroscopic Materials:
-
Store in well-sealed containers, preferably with a screw cap and a liner.
-
Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
-
The laboratory environment should ideally be maintained at a controlled room temperature with a relative humidity below 50%.[10]
-
-
Hygroscopic and Very Hygroscopic Materials:
-
Storage in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity (<10% RH) is strongly recommended.[5]
-
If a glovebox is unavailable, use sealed containers with high-integrity closures (e.g., amber glass bottles with PTFE-lined caps) and store them in a desiccator that is frequently regenerated. Consider backfilling the container with an inert gas before sealing.
-
Weighing Protocols
Accurate weighing of hygroscopic materials is challenging due to continuous mass change upon exposure to the atmosphere.[11]
Protocol 1: Weighing in a Controlled Environment (Glovebox)
This is the preferred method for highly hygroscopic or deliquescent compounds.
-
Preparation:
-
Ensure the glovebox atmosphere is stable with low oxygen and moisture levels.
-
Place the analytical balance inside the glovebox and allow it to equilibrate for at least 24 hours.
-
Introduce all necessary materials (spatulas, weighing boats/vials, sample container) into the glovebox via the antechamber, ensuring any porous materials are thoroughly degassed.[12]
-
-
Weighing by Difference:
-
Place the sealed container of the diazepane hydrochloride salt on the balance and record the mass.
-
Remove the desired amount of powder and transfer it to a pre-tared receiving vessel.
-
Reseal the original container and re-weigh it. The difference in mass is the amount of sample transferred.
-
This method minimizes the exposure of the bulk material to any residual moisture.
-
Protocol 2: Weighing in an Ambient Laboratory Environment (for slightly to moderately hygroscopic materials)
This method requires speed and careful technique to minimize moisture uptake.
-
Preparation:
-
Use a weighing vessel with a narrow opening and a lid, such as a small vial, to reduce the surface area exposed to the atmosphere.[11]
-
Have all necessary equipment ready to minimize the time the sample is exposed.
-
-
Procedure:
-
Tare the lidded weighing vessel on the analytical balance.
-
Quickly add the approximate amount of the diazepane hydrochloride salt to the vessel and replace the lid.
-
Record the mass. A continuous unidirectional drift in the balance reading indicates moisture uptake.[11]
-
Work swiftly to complete the weighing process. For highly accurate measurements, it is advisable to dissolve the weighed sample in a suitable anhydrous solvent immediately and then transfer the solution.[9]
-
Impact on Formulation and Stability
The hygroscopic nature of a diazepane hydrochloride salt has profound implications for its formulation into a stable dosage form.
-
Excipient Selection: It is crucial to select excipients with low hygroscopicity to avoid creating a microenvironment with high water activity around the API.[4]
-
Manufacturing Processes: Manufacturing processes should be conducted in humidity-controlled environments (typically 30-50% RH) to prevent caking, poor flow, and other processing issues.[10][13]
-
Packaging: The final drug product must be packaged in materials with a low moisture vapor transmission rate (MVTR), such as blister packs with aluminum foil backing, to protect it during its shelf life.[14]
Conclusion
The successful development of drug candidates based on the diazepane hydrochloride scaffold requires a proactive and systematic approach to managing their hygroscopic properties. By implementing a workflow that begins with accurate characterization using techniques like DVS, followed by the strict application of appropriate storage and handling protocols, researchers can ensure the integrity of their samples and the reliability of their data. This foundational understanding is paramount for making informed decisions in formulation development and ensuring the ultimate stability and efficacy of the final pharmaceutical product.
References
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Chan, H. K., Gåde, N. M., & Asgreen, L. D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2068. [Link]
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CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.net. [Link]
-
Zhang, L., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. CrystEngComm, 24(1), 108-116. [Link]
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Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
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Aqualab. (n.d.). Dynamic Vapor Sorption. Aqualab by Addium. [Link]
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PubChem. (n.d.). Diazepam hydrochloride. PubChem. [Link]
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Vasilev, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
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Chaves, M. K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-684. [Link]
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EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. University of Washington. [Link]
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Sapnakumari, M., et al. (2017). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 9(1), 219-222. [Link]
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GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
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PubChem. (n.d.). Diazepam. PubChem. [Link]
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Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]
-
Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). Mettler Toledo. [Link]
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Jiangsu Shiman Electrical Appliance Technology (Group) Co., Ltd. (n.d.). Humidity requirements for drug storage. Jiangsu Shiman Electrical Appliance Technology (Group) Co., Ltd.. [Link]
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Kosmen. (2024, December 19). Ideal Humidity Control in Pharmaceuticals and Healthcare. Kosmen. [Link]
-
MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. MadgeTech. [Link]
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DeAir. (2024, July 18). Drug & Medical Equipment Storage Humidity | WHO Standards & Dehumidifier Solutions. DeAir. [Link]
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MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]
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Medicilon. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Medicilon. [Link]
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PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]
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GEA Niro Research Laboratory. (2005, September 15). Measuring Hygroscopicity of Powders. Scribd. [Link]
-
New Jersey Department of Health. (2012, August). Protocol for the Use of Laboratory Balances. New Jersey Department of Health. [Link]
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Carstensen, J. T. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]
-
Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. DigitalRefining. [Link]
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Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. [Link]
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- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam (PIM 181) [inchem.org]
- 7. scribd.com [scribd.com]
- 8. CAS 2227206-69-9: 1H-1,4-Diazepine, 6,6-difluorohexahydro-… [cymitquimica.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. genfollower.com [genfollower.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Humidity requirements for drug storage _Pharmaceutical industry_Solutions_Jiangsu Shiman Electrical Appliance Technology (Group) Co., Ltd. [bestshiman.com]
- 14. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Navigating the Labyrinth of N-Tosyl Deprotection on the 1,4-Diazepane Ring: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonyl (tosyl) group is a stalwart protector of nitrogen atoms in the complex world of organic synthesis. Its robustness, however, can transform its removal from a routine procedure into a significant challenge, particularly when dealing with the unique conformational landscape of a 1,4-diazepane ring. This guide, designed by our team of Senior Application Scientists, provides in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to navigate the intricacies of N-tosyl deprotection on this seven-membered heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing a tosyl group from a 1,4-diazepane ring?
The deprotection of N-tosyl-1,4-diazepanes presents a two-fold challenge. Firstly, the inherent stability of the sulfonamide bond necessitates forcing reaction conditions. Secondly, the seven-membered 1,4-diazepane ring can be susceptible to ring-opening or other rearrangements under harsh acidic or basic conditions. Striking the right balance between effective deprotection and maintaining the integrity of the diazepane core is paramount.
Q2: Which deprotection method should I choose for my N-tosyl-1,4-diazepane derivative?
The optimal method is highly substrate-dependent and hinges on the presence of other functional groups in your molecule. The three main strategies are:
-
Acidic Hydrolysis: Effective but can be harsh. Best for substrates lacking acid-labile groups.
-
Reductive Cleavage: Generally milder and compatible with a wider range of functional groups.
-
Basic/Nucleophilic Cleavage: Can be effective, but the potential for ring-opening and other side reactions must be carefully considered.
A comparative summary of common methods is provided in the table below to aid in your decision-making process.
Q3: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] A typical solvent system for this transformation is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.[2] The disappearance of the starting N-tosylated diazepane spot and the appearance of a more polar spot corresponding to the free diamine indicates the progression of the reaction. Staining with ninhydrin can be particularly useful for visualizing the deprotected amine, which will typically show a distinct color change.
Q4: My deprotection reaction is sluggish or incomplete. What should I do?
Several factors can contribute to an incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure you are using fresh and high-purity reagents, especially for reductive methods where reagent activity is critical.
-
Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
Reaction Time: Some deprotection reactions, particularly under milder conditions, may require extended reaction times. Monitor the reaction by TLC until no further change is observed.
-
Stoichiometry: Ensure you are using an adequate excess of the deprotecting agent, especially for reductive cleavages.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inactive deprotecting agent. Insufficient reaction temperature or time. Poor solubility of the starting material. | Use a fresh batch of the reagent. Gradually increase the temperature and/or extend the reaction time while monitoring by TLC. Use a co-solvent to improve solubility. |
| Ring Opening | Harsh acidic or basic conditions. | Opt for milder reductive deprotection methods. If using acidic or basic conditions, screen a range of milder reagents and lower temperatures. |
| Formation of Multiple Byproducts | Non-selective reaction conditions. Presence of other reactive functional groups. | Employ a more selective deprotection method. Consider an orthogonal protecting group strategy if other functional groups are incompatible with the required deprotection conditions.[3] |
| Difficult Purification | Residual tosyl-containing byproducts. Similar polarity of the product and starting material. | Optimize the work-up procedure to remove water-soluble byproducts. Employ column chromatography with a carefully selected eluent system to achieve good separation. |
In-Depth Deprotection Protocols
Method 1: Acidic Cleavage with HBr in Acetic Acid
This is a classic and often effective method for N-tosyl deprotection. However, its harsh nature requires careful consideration of substrate compatibility. The mechanism involves protonation of the sulfonamide followed by nucleophilic attack of the bromide ion.
Experimental Protocol:
-
Dissolve the N-tosyl-1,4-diazepane derivative in 33% hydrobromic acid in acetic acid.
-
Heat the reaction mixture to a temperature between 60-90°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Note: In some cases, switching to concentrated sulfuric acid has been reported to significantly increase the yield of the deprotection step, with one study showing an increase from 10% with HBr/acetic acid to 50% with concentrated H2SO4.
Method 2: Reductive Cleavage with Sodium Naphthalenide
This method offers a milder alternative to acidic hydrolysis and is often compatible with a wider range of functional groups. The reaction proceeds via a single-electron transfer from the sodium naphthalenide radical anion to the tosyl group, leading to the cleavage of the N-S bond.
Experimental Protocol:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.
-
In a separate flask, dissolve the N-tosyl-1,4-diazepane derivative in anhydrous THF under an inert atmosphere and cool the solution to -78°C.
-
Slowly add the sodium naphthalenide solution to the substrate solution via cannula until the green color persists.
-
Stir the reaction mixture at -78°C and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A study on a related piperidine system reported a 53% yield for a concurrent O-benzyl and N-tosyl deprotection using sodium naphthalenide.[4]
Method 3: Basic/Nucleophilic Cleavage with Thiophenol and Cesium Carbonate
This method is particularly useful for substrates that are sensitive to both acidic and strongly reductive conditions. The thiophenolate anion, generated in situ, acts as a potent nucleophile to cleave the sulfonamide bond.
Experimental Protocol:
-
To a solution of the N-nosyl-1,4-diazepane (a close analogue to the tosyl group) in an aprotic solvent such as DMF, add cesium carbonate and thiophenol.[5]
-
Heat the reaction mixture to 50°C.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A reported deprotection of a nosyl group on a 1,4-diazepane using these conditions afforded the desired product in 80% yield.[5]
Visualizing the Deprotection Workflow
Caption: A generalized workflow for the deprotection of N-tosyl-1,4-diazepanes.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in N-tosyl deprotection.
References
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Selective Synthesis of 1-Tosyl-1,4-diazepane
Topic: Improving yield of 1-Tosyl-1,4-diazepane synthesis Content type: Technical Support Guide
Executive Summary & Strategic Overview
The Challenge:
The synthesis of 1-tosyl-1,4-diazepane (also known as
-
Unreacted Homopiperazine (Starting Material)
-
1-Tosyl-1,4-diazepane (Target Mono-product)
-
1,4-Ditosyl-1,4-diazepane (Bis-impurity)[1]
The Solution: To maximize yield and purity, you must choose between two distinct workflows based on your project requirements:
| Feature | Method A: Direct Kinetic Control | Method B: Orthogonal Protection |
| Best For | Early-stage discovery, speed, cost-efficiency. | GMP scale-up, strict purity requirements (>98%). |
| Key Mechanism | Statistical probability (Excess diamine). | Stepwise protection/deprotection. |
| Step Count | 1 Step + Workup. | 3 Steps (Boc-protection |
| Yield Potential | 60-75% (isolated). | 85-95% (cumulative). |
Method A: Direct Kinetic Control (The "Excess Amine" Protocol)
This method relies on Le Chatelier's principle and statistical probability. By flooding the reaction with excess homopiperazine, you ensure that every molecule of TsCl is statistically more likely to encounter a free diamine molecule than a mono-tosylated one.
Reagents & Stoichiometry
-
Homopiperazine: 4.0 equivalents (Critical for selectivity)
-
Tosyl Chloride (TsCl): 1.0 equivalent
-
Solvent: Dichloromethane (DCM) or THF (0.1 M concentration relative to TsCl)
-
Base: None required (the excess homopiperazine acts as the HCl scavenger), or Triethylamine (1.1 eq).
Step-by-Step Protocol
-
Preparation: Dissolve Homopiperazine (4.0 eq) in DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve TsCl (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the amine solution over 60–90 minutes.
-
Why? Slow addition keeps the local concentration of TsCl low, preventing "hot spots" where bis-tosylation occurs.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup (The "Acid-Base Switch"): This is the self-validating purification step.
-
Step 4a (Remove Neutral Impurities): Wash the organic reaction mixture with water (3x). The excess unreacted homopiperazine (highly water-soluble) will partition into the aqueous phase. The organic phase contains the Mono-Ts and Bis-Ts species.[2]
-
Step 4b (Selectivity Extraction): Extract the organic phase with 1M HCl .
-
Chemistry: The Mono-Ts product has a free amine (
), so it protonates and moves to the aqueous acid layer. -
Chemistry: The Bis-Ts impurity has no basic nitrogens (both are sulfonamides); it remains in the organic layer. Discard the organic layer.
-
-
Step 4c (Recovery): Take the acidic aqueous layer (containing your product) and basify it to pH >12 using NaOH. Extract with DCM (3x).[2][3]
-
Step 4d (Final): Dry (Na₂SO₄) and concentrate the DCM to yield pure 1-tosyl-1,4-diazepane.
-
Method B: Orthogonal Protection (The High-Fidelity Route)
If you cannot tolerate bis-tosyl impurities or require validated purity, use the Boc-protection route. This prevents the second amine from reacting.
Workflow Diagram
Caption: Logical flow for the indirect synthesis route, ensuring zero formation of bis-tosyl impurities.
Protocol Highlights
-
Mono-Boc Protection: React homopiperazine with
(0.9 eq) in DCM/Methanol. Purify via column chromatography if necessary (though statistical distribution here favors mono-Boc due to steric bulk). -
Tosylation: React the Mono-Boc intermediate with TsCl (1.2 eq) and TEA in DCM. This will quantitatively tosylate the remaining free amine.
-
Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group. Basify and extract to obtain the final product.
Troubleshooting & FAQs
Q1: I am seeing a large amount of solid precipitate during the reaction (Method A). What is it?
Diagnosis: This is likely Homopiperazine Hydrochloride (or the salt of whatever base you used). Fix: This is normal. In Method A, the excess homopiperazine acts as a base to scavenge the HCl generated by the reaction. The salt precipitates out in non-polar solvents like DCM. You can filter it off or dissolve it during the aqueous workup.[4]
Q2: My yield is low (<40%) using Method A. Where is my product?
Diagnosis: You likely lost the product during the aqueous workup. Root Cause: 1-Tosyl-1,4-diazepane has a secondary amine and is moderately polar. If you wash the initial reaction mixture with too much water or acidic water without careful pH control, the product may wash away. Fix:
-
Ensure you only use 1M HCl for the specific extraction step to separate Mono vs. Bis.
-
When extracting the final product from the basified aqueous layer, use DCM (not ether/hexanes) and perform at least 3-4 extractions to ensure full recovery. Salting out the aqueous layer (adding NaCl) can help push the organic product into the DCM.
Q3: Can I use Pyridine as a solvent to improve yield?
Recommendation: Avoid if possible. Reasoning: While Pyridine is a classic solvent for tosylation, it makes the workup difficult. Pyridine is hard to remove completely and can solubilize impurities. Furthermore, recent studies suggest that in some diamine systems, pyridine can promote bis-sulfonylation or formation of chloride impurities via intermediate activation [1]. Stick to DCM/TEA or the biphasic Schotten-Baumann conditions (DCM/Water/NaOH) if you need a stronger base.
Q4: How do I distinguish Mono-Ts from Bis-Ts on TLC?
Guide:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 5% Methanol in DCM (plus a drop of ammonia or triethylamine to prevent streaking).
-
Visualization: UV Light (254 nm).
-
Rf Values:
-
Bis-Ts: High Rf (~0.8 - 0.9). Moves with the solvent front.
-
Mono-Ts: Medium Rf (~0.3 - 0.4). More polar due to the free amine.
-
Starting Material: Baseline (Rf ~0.0). Stays at the bottom.
-
Data Summary: Solubility & Separation Logic
The following table dictates the purification logic. Understanding these properties allows you to design a "self-cleaning" workup.
| Species | State | Solubility (Water/Acid) | Solubility (DCM) | pKa (Approx) |
| Homopiperazine | Free Base | High | Moderate | ~11.0 (N1), ~9.8 (N2) |
| 1-Tosyl-1,4-diazepane | Free Base | Low (Soluble in Acid) | High | ~9.5 (Amine) |
| 1,4-Ditosyl-1,4-diazepane | Neutral | Insoluble | High | N/A (Non-basic) |
References
-
Organic Syntheses Procedure for N-Tosyl Diamines
- Title: Synthesis of N-Tosyl-diamines via Selective Protection.
- Relevance: Establishes the "Acid Wash" purification technique for separating mono-sulfonamides
- Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
-
URL:[Link]
-
Selectivity in Diamine Functionalization
- Title: Selective Mono-acyl
- Relevance: Provides the theoretical basis for using large excesses (3-4 eq)
- Source:Journal of Organic Chemistry, 2004, 69, 5419.
-
URL:[Link]
-
Piperazine/Diazepane Reactivity
- Title: Spontaneous conversion of O-tosylates... and reactivity of piperazine units.
- Relevance: Discusses the nucleophilicity of cyclic diamines and potential side reactions with tosyl chloride.
- Source:Royal Society Open Science, 2019.
-
URL:[Link]
Sources
Technical Support Center: 1-Tosyl-1,4-diazepane Hydrochloride Purification
Welcome to the technical support guide for the purification of 1-Tosyl-1,4-diazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the physical state of this compound during its synthesis and purification. It is common for this and similar compounds to present as a persistent oil or to "oil out" during crystallization, complicating isolation and purity assessment.
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully isolate 1-Tosyl-1,4-diazepane hydrochloride as a pure, crystalline solid.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly synthesized 1-Tosyl-1,4-diazepane hydrochloride a thick oil instead of a solid?
This is a common and often frustrating observation. Several factors can contribute to your product being an oil:
-
Presence of Impurities: Residual solvents (e.g., dichloromethane, ethyl acetate) or unreacted starting materials can act as a solvent for your product, preventing it from solidifying. Impurities can also cause significant melting point depression, leading to a liquid state at room temperature.[1]
-
"Oiling Out": The compound may have a low melting point that is below the temperature of the solution from which it is separating.[1] This phenomenon, known as "oiling out," results in the formation of a liquid phase instead of solid crystals.[2][3] This is especially common when a solution is cooled too quickly or is highly supersaturated.[2]
-
Hygroscopic Nature: Hydrochloride salts of amines can be hygroscopic, absorbing moisture from the atmosphere. This absorbed water can prevent the material from forming a stable crystal lattice, resulting in a gummy or oily appearance.
-
Polymorphism: While less common for a simple salt, it is possible for the compound to exist in different crystalline forms (polymorphs) or an amorphous state, one of which might be a low-melting solid or a glass that appears oily.
Q2: What is "oiling out" and why does it happen during crystallization?
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[2][4] This happens when the kinetic barrier to forming an ordered crystal lattice is high, or when the solubility of the compound in the solvent is exceeded at a temperature above its melting point.[1]
The resulting oil is a concentrated solution of your product, which is often a good solvent for impurities.[5] This can lead to a final product with lower purity, as the impurities become trapped when the oil eventually solidifies.[2]
Q3: Can I use the oily form of 1-Tosyl-1,4-diazepane hydrochloride in my next reaction step?
Proceeding with the oily product is generally not recommended for several reasons:
-
Inaccurate Stoichiometry: It is nearly impossible to accurately weigh a viscous oil, leading to significant errors in the stoichiometry of your subsequent reactions.
-
Unknown Purity: The oil likely contains trapped solvents and impurities that could interfere with or inhibit downstream reactions.
-
Handling Difficulties: Oils are difficult to transfer and handle, leading to material loss and potential contamination.
It is always best practice to purify the compound to a solid, free-flowing powder before proceeding.
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges.
Problem 1: My crude product is a persistent, thick oil that will not solidify upon standing.
This is the most common issue. The primary goal is to remove impurities that are preventing crystallization. The most effective technique for this is trituration . Trituration involves washing the crude material with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are highly soluble.[6][7]
Workflow for Handling a Crude Oily Product
Caption: Decision workflow for purifying an oily crude product.
Protocol 1: Trituration of Oily 1-Tosyl-1,4-diazepane Hydrochloride
-
Solvent Selection: Choose a non-polar solvent in which the tosylated diazepane hydrochloride salt is expected to have very low solubility. Diethyl ether or a mixture of hexanes and ethyl acetate (e.g., 10:1) are excellent starting points.[8]
-
Procedure: a. Place the crude oil in an Erlenmeyer flask with a magnetic stir bar. b. Add a small volume of the chosen trituration solvent (e.g., 10-20 mL for a 1-5 g scale). c. Vigorously stir the mixture at room temperature. Use a spatula to scrape the sides of the flask and break up the oil, maximizing its contact with the solvent.[9] d. Often, the oil will slowly transform into a solid precipitate as the impurities are washed away. This may take anywhere from 15 minutes to several hours. e. If a solid forms, continue stirring for an additional 30 minutes.
-
Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel.[6] b. Wash the filter cake with a small amount of fresh, cold trituration solvent to remove any remaining dissolved impurities.[6] c. Dry the solid under high vacuum to remove all residual solvent.
Problem 2: The compound "oils out" during my recrystallization attempt.
This indicates that the conditions for crystallization are not optimal. The goal is to slow down the precipitation process and ensure it happens below the compound's melting point.[10]
Key Factors in Preventing Oiling Out
| Parameter | Recommended Action | Rationale |
| Cooling Rate | Cool the solution slowly. Allow it to first cool to room temperature undisturbed, then transfer to a 0°C ice bath.[11] | Rapid cooling increases supersaturation quickly, favoring the kinetically faster process of oiling out over the slower, more ordered process of crystallization.[2] |
| Solvent Choice | Use a solvent system where the compound has moderate solubility when hot and very low solubility when cold.[12] Avoid solvents that are too good at dissolving the compound even when cold. | If the compound is too soluble, a very high concentration is needed for crystallization, which can promote oiling out. |
| Concentration | Start with a slightly more dilute solution than you might typically use for recrystallization. | Reducing the concentration lowers the supersaturation level, giving molecules more time to orient themselves into a crystal lattice.[1] |
| Seeding | If you have a small amount of solid material, add a "seed crystal" to the solution once it has cooled slightly.[13] | The seed crystal provides a template for crystal growth, bypassing the difficult nucleation step and promoting orderly crystallization over oiling out. |
Protocol 2: Optimized Recrystallization (Solvent/Anti-Solvent Method)
This method is particularly effective for compounds that are difficult to crystallize.
-
Dissolution: Dissolve the crude material (oil or solid) in a minimum amount of a "good" solvent in which it is readily soluble. For a hydrochloride salt, this might be methanol, ethanol, or isopropanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
-
Anti-Solvent Addition: While vigorously stirring the solution at room temperature, slowly add a non-polar "anti-solvent" (in which the product is insoluble) dropwise.[6] Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or hexanes.[14]
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Crystallization: Stop adding the anti-solvent, cover the flask, and allow it to stand undisturbed. Slow cooling in an ice bath can further improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizing Crystallization vs. Oiling Out
Caption: Comparison of ideal crystallization pathway versus oiling out.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Performing a Trituration. Retrieved from [Link]
-
Wikipedia. (2023). Trituration. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]
-
Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
University of Babylon. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]
-
University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
-
Kärkkäinen, J. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]
-
Shinde, S. (2019). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Retrieved from [Link]
-
ResearchGate. (2025). How to recrystallize an oily compound? Retrieved from [Link]
-
Reddit. (2021). Trituration : r/Chempros. Retrieved from [Link]
- Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(6), 804-815.
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
- Zaworotko, M. J., et al. (2009). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
- Sharma, P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research, 4(3), 10-22.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. Performing a Trituration [commonorganicchemistry.com]
- 7. Trituration - Wikipedia [en.wikipedia.org]
- 8. ijddr.in [ijddr.in]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. researchgate.net [researchgate.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. reddit.com [reddit.com]
Technical Support Center: Recrystallization of N-Tosyl Homopiperazine Salts
Welcome to the technical support center for the recrystallization of N-tosyl homopiperazine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline products.
Introduction
N-tosyl homopiperazine and its salts are important intermediates in pharmaceutical synthesis. Achieving high purity is often critical for downstream applications, and recrystallization is a key purification technique. However, the unique physicochemical properties of these compounds can present challenges. This guide offers solutions to common problems encountered during their recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of N-tosyl homopiperazine salts, providing potential causes and actionable solutions.
Issue 1: The Compound Fails to Crystallize
Symptom: After dissolving the N-tosyl homopiperazine salt in a hot solvent and allowing it to cool, no crystals form, and the solution remains clear.
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] The concentration of the compound is too low for crystals to form upon cooling.
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool the more concentrated solution again.[1]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A good starting point is to test a range of solvents with varying polarities. For tosylated compounds, ethanol or ethanol-acetone mixtures are often effective.[2]
-
-
Slow Nucleation: Sometimes, crystal formation needs a "seed" to initiate the process.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Symptom: Instead of forming solid crystals, an oily layer separates from the solution upon cooling.
Probable Causes & Solutions:
-
High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution above its melting point.
-
Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also promote slower cooling.[1]
-
-
Incompatible Solvent System: The melting point of your compound might be lower than the boiling point of the solvent, a condition that often leads to oiling out.[1]
-
Solution:
-
Change the Solvent: Choose a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the cloudiness and allow the solution to cool slowly. Common mixed solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3][4]
-
-
Issue 3: Poor Recovery of the Crystalline Product
Symptom: Crystals form, but the final yield after filtration and drying is disappointingly low.
Probable Causes & Solutions:
-
Compound is Too Soluble in the Cold Solvent: A significant amount of the product remains dissolved in the mother liquor even after cooling.
-
Solution:
-
Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly chilled in an ice bath or even a freezer (if the solvent's freezing point allows) before filtration.
-
Optimize the Solvent: Switch to a solvent in which the compound is less soluble at cold temperatures.
-
-
-
Premature Crystallization During Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Also, use a slight excess of hot solvent to ensure the compound remains in solution during filtration. The excess solvent can be evaporated after filtration.
-
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
-
Solution: Always wash the crystals with a small amount of the ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.[5]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for N-tosyl homopiperazine salts?
A1: The "like dissolves like" principle is a good starting point.[6] Given that N-tosyl homopiperazine salts are polar, polar solvents are generally a good choice.
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often excellent choices. Ethanol, in particular, is frequently used for recrystallizing tosylates and piperazine derivatives.[2][7][8]
-
Water: For hydrochloride salts, water can be a suitable solvent, especially in a mixed-solvent system with an alcohol.[4] However, be mindful that removing residual water can be challenging.[1]
-
Acetone: Can be effective, often used in combination with a less polar solvent like hexane.[2][3]
Solvent Selection Guide
| Solvent System | Polarity | Common For | Notes |
| Ethanol | Polar | Tosylates, piperazine derivatives[2][7] | Good general-purpose solvent with a convenient boiling point. |
| Methanol/Water | Very Polar | Amine salts | Highly effective but may retain water in the final product.[9] |
| Ethanol/Acetone | Polar | Multi-tosylates[2] | Can fine-tune solubility for compounds that are slightly too soluble in pure ethanol. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Less polar tosylates | A good mixed-solvent system for adjusting polarity.[3] |
Q2: My N-tosyl homopiperazine is a hydrochloride salt. Does this change the solvent selection?
A2: Yes. The presence of the hydrochloride salt significantly increases the polarity of the molecule. This generally means you will need more polar solvents.
-
Increased Solubility in Alcohols and Water: You will likely find higher solubility in solvents like methanol, ethanol, and water compared to the free base. Piperazine hydrochloride itself is highly soluble in water.[10]
-
Decreased Solubility in Non-polar Solvents: Solubility in solvents like hexanes, diethyl ether, and toluene will be very low. This is advantageous as these can be used as "poor" solvents in a mixed-solvent system to induce crystallization.
Q3: How can I be sure my recrystallized product is purer than the starting material?
A3: Purity should be assessed using analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The pure product should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of residual solvents or other impurities. The spectra of the purified material should be clean, with minimal or no peaks corresponding to impurities seen in the crude material.[5]
Experimental Protocol: Recrystallization of N-Tosyl Homopiperazine HCl from Ethanol/Water
This protocol provides a step-by-step method for a common recrystallization scenario.
Objective: To purify crude N-tosyl homopiperazine hydrochloride by recrystallization.
Materials:
-
Crude N-tosyl homopiperazine HCl
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude N-tosyl homopiperazine HCl in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and begin heating the mixture with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves at the boiling point.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all residual solvent. The purity of the final product should be confirmed by melting point and/or NMR analysis.
-
Solvent Selection Logic Diagram
Caption: Logic for selecting a recrystallization solvent.
References
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Faculty of Science - Charles University. Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. Available from: [Link]
-
Hendrickson, J. B., & Skipper, P. L. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 41(14), 2361–2363. Available from: [Link]
-
Miteva, D., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Available from: [Link]
-
Reddit. Help with recrystallization for a tosylate. Available from: [Link]
-
PubChem. Piperazine, hydrochloride. Available from: [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. rubingroup.org [rubingroup.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. scispace.com [scispace.com]
- 10. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of diazepane HCl in CDCl3
Introduction: The Challenge of Characterizing Amine Salts in Apolar Solvents
Welcome to the technical support guide for handling diazepane hydrochloride (HCl). As researchers in drug development and organic synthesis, we frequently encounter the challenge of characterizing our synthesized compounds. A common hurdle arises when a polar molecule, such as an amine hydrochloride salt, needs to be analyzed in a non-polar solvent system, a classic case being Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated chloroform (CDCl₃).
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address the specific issue of diazepane HCl's poor solubility in CDCl₃. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt these techniques to your unique experimental needs.
Part 1: Foundational Understanding - The "Why"
Q1: Why won't my diazepane HCl dissolve in CDCl₃ for my NMR experiment?
This is the most fundamental question, and the answer lies in the core chemical principle: "like dissolves like."
-
Diazepane HCl is a Salt: The "HCl" suffix indicates that the amine groups on the diazepane ring are protonated, forming an ammonium chloride salt. This introduces ionic character (R₃N⁺H Cl⁻) to the molecule, making it highly polar.
-
CDCl₃ is Non-Polar: Deuterated chloroform is a non-polar organic solvent. It lacks the ability to form strong interactions (like hydrogen bonds or dipole-dipole interactions) needed to stabilize the charged ions of the salt.
Essentially, the strong ionic bonds within the diazepane HCl crystal lattice are energetically much more favorable than any potential interactions with the non-polar CDCl₃ solvent molecules. The solvent simply cannot overcome the salt's lattice energy. This mismatch in polarity is the primary reason for the observed insolubility.[1]
Solute vs. Solvent: A Polarity Mismatch
To visualize this incompatibility, consider the properties of the solute and solvent.
| Property | Diazepane Hydrochloride (Solute) | Deuterated Chloroform (Solvent) | Rationale for Mismatch |
| Dominant Functional Group | Ammonium Chloride (Ionic Salt) | Chlorinated Alkane | Ionic salts require polar solvents for solvation; CDCl₃ lacks this polarity. |
| Polarity | High (Ionic) | Low (Non-polar) | A significant difference in polarity prevents effective dissolution.[2] |
| Intermolecular Forces | Ion-Ion, Hydrogen Bonding | London Dispersion Forces | The weak forces of CDCl₃ cannot disrupt the strong ionic lattice of the salt. |
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
The following section provides a logical workflow to overcome solubility issues. The path you choose depends on whether maintaining the salt form is critical for your analysis.
Troubleshooting Decision Workflow
This diagram outlines the decision-making process when encountering solubility issues with diazepane HCl in CDCl₃.
Caption: Troubleshooting workflow for diazepane HCl solubility.
Q2: I must keep the compound as an HCl salt. What are my options?
If your experiment requires analyzing the protonated form, converting to the free base is not an option. Here are your alternatives:
Option A: Use a Co-solvent
A co-solvent system involves adding a small amount of a polar deuterated solvent to your CDCl₃ to increase the overall polarity of the mixture.[3][4]
-
Recommended Co-solvents: Deuterated methanol (MeOD-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices.
-
How it Works: The polar co-solvent can solvate the ionic salt, while the bulk CDCl₃ keeps the mixture compatible with standard NMR shimming.
-
Procedure:
-
Add your diazepane HCl to the NMR tube.
-
Add the bulk CDCl₃ (e.g., 0.6 mL).
-
Add the polar co-solvent dropwise while vortexing until the solid dissolves. Start with a very small amount (e.g., 20-50 µL).
-
-
Caveats:
-
The co-solvent will introduce its own peaks into the NMR spectrum.
-
The presence of a polar solvent can cause chemical shifts of your compound's protons, especially those involved in hydrogen bonding (like N-H protons).
-
Shimming the magnet can be more challenging with mixed solvent systems.[5]
-
Option B: Switch to a Fully Polar Solvent
If a co-solvent system doesn't work or is undesirable, the most straightforward solution is to switch to a deuterated solvent that can readily dissolve the salt.
-
Recommended Solvents: DMSO-d₆, MeOD-d₄, or Deuterium Oxide (D₂O).
-
Considerations:
-
DMSO-d₆: An excellent polar aprotic solvent that dissolves most hydrochloride salts. Its residual peak appears around 2.50 ppm.
-
MeOD-d₄: A polar protic solvent. The acidic N-H protons on your diazepane HCl may exchange with the deuterium in the solvent, causing them to disappear or broaden significantly in the ¹H NMR spectrum.
-
D₂O: If your compound is water-soluble, this is a good option. However, like MeOD-d₄, it will cause the exchange and disappearance of N-H protons.[6] The large residual water peak must also be suppressed.
-
Q3: My goal is simply to get a clean ¹H or ¹³C NMR spectrum for structural confirmation. What is the best method?
For routine structural confirmation, converting the HCl salt to its corresponding free base is the most robust and recommended method. The neutral free base is significantly less polar and will readily dissolve in CDCl₃.[7][8]
This conversion is achieved by a simple acid-base extraction. The process involves dissolving the salt in an aqueous base to deprotonate the ammonium ion, followed by extracting the now-neutral organic molecule into an organic solvent.
Part 3: Experimental Protocol
Protocol 1: Conversion of Diazepane HCl to its Free Base for NMR Analysis
This protocol describes a standard liquid-liquid extraction procedure to obtain the neutral form of diazepane, which is highly soluble in CDCl₃.
Materials:
-
Diazepane HCl sample (5-25 mg for ¹H NMR)
-
Separatory funnel (or a 4 mL vial for small scale)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute (e.g., 1M) sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glass Pasteur pipettes
-
Small beaker or flask for collection
-
Rotary evaporator or a stream of nitrogen gas
-
NMR tube, cap, and CDCl₃
Step-by-Step Methodology:
-
Dissolution: Place your diazepane HCl salt into a small vial. Add ~1-2 mL of deionized water and vortex to dissolve. If it is not fully soluble in water, add a few drops of methanol to aid dissolution.
-
Basification: Add the aqueous base solution (e.g., NaHCO₃) dropwise to the vial. You are aiming for a pH > 9 to ensure complete deprotonation of the amine. You can briefly check the pH with litmus paper.
-
Extraction: Add ~2 mL of an organic solvent (DCM or EtOAc) to the vial. Cap the vial tightly and shake vigorously for 30-60 seconds. Allow the layers to separate. The neutral diazepane free base will move into the organic layer.
-
Separation: Carefully remove the bottom organic layer (if using DCM) or the top organic layer (if using EtOAc) with a pipette and transfer it to a clean, dry beaker.
-
Repeat Extraction: To ensure complete recovery, add another 1-2 mL of fresh organic solvent to the aqueous layer in the vial, shake again, and combine the organic layers.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the combined organic extracts. Swirl the beaker. If the drying agent clumps together, add more until some particles flow freely. This removes residual water.
-
Filtration & Concentration: Filter the dried organic solution through a small plug of cotton or glass wool in a pipette into a pre-weighed round-bottom flask or vial. Remove the solvent using a rotary evaporator or by gently blowing a stream of nitrogen over the surface.
-
NMR Sample Preparation: You will be left with the diazepane free base as an oil or solid. Dissolve this residue in ~0.7 mL of CDCl₃, filter it into a clean NMR tube, and acquire your spectrum.[9][10]
References
-
International Narcotics Control Board. (2009). Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic. United Nations. [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved February 26, 2026, from [Link]
-
Perras, F. A., et al. (2017). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. [Link]
-
Kumar, S. et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Reddit r/chemistry Community. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Reddit. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 26, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 26, 2026, from [Link]
-
Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-23 Cocaine. [Link]
-
Al-kassas, R. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate Community. (2015). Is NaCl soluble in Chloroform?. ResearchGate. [Link]
-
Savjani, K. et al. (2012). Methods to boost solubility. International Journal of Scientific & Research Publications. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]
-
Reddit r/chemistry Community. (2020). Silly question - but do hydrochloride salts run on a TLC?. Reddit. [Link]
-
Almalki, F. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Renu, et al. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. Impactfactor.org. [Link]
-
Jansook, P., & Loftsson, T. (2005). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. International Journal of Pharmaceutics. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. [Link]
-
ResearchGate Community. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Database. Retrieved February 26, 2026, from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (1999). DIAZEPAM. [Link]
-
Thorsteinsdottir, M., & Loftsson, T. (2018). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. [Link]
-
Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-19 Benzodiazepines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ou.edu [ou.edu]
- 6. echemi.com [echemi.com]
- 7. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 8. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 9. organomation.com [organomation.com]
- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
Technical Support Center: Diazepane Salt Stability in Basic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of diazepane salts, particularly when exposed to basic (alkaline) conditions during experimental workflows. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and prevent compound degradation effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the instability of diazepane salts.
Q1: My team is reporting "disproportionation" of our diazepane salt during a basic workup. What does this term likely refer to in this context?
While "disproportionation" is a specific type of redox reaction, it's often used colloquially in process chemistry to describe a situation where a pure compound appears to degrade into multiple products. For saturated cyclic diamines like a 1,4-diazepane, the most probable degradation pathway under basic conditions, especially in the presence of air (oxygen), is oxidative degradation .[1][2] The free base form of the diazepane, generated by the addition of a base, is significantly more susceptible to oxidation than its protonated salt form. This oxidation can lead to a complex mixture of byproducts, including imines, aldehydes, and products from C-N bond cleavage.[1][2]
Q2: What are the typical visual or analytical signs of diazepane salt degradation in a basic medium?
You may observe one or more of the following indicators:
-
Visual Changes:
-
Development of a yellow or brown color in a previously colorless solution.
-
Formation of an unexpected precipitate or insoluble "gunk."
-
Phase separation or oiling out.
-
-
Analytical Changes (HPLC, LC-MS, NMR):
-
A decrease in the peak area of the starting diazepane salt.
-
The appearance of multiple new peaks in the chromatogram, often with different polarity.
-
In NMR spectra, you might see a complex mixture of signals, including new peaks in the aldehyde or imine region (around 8-10 ppm for ¹H NMR) and a general broadening of signals, which can indicate the presence of paramagnetic radical species.[2]
-
Q3: What are the primary factors that accelerate the degradation of diazepane free base?
Several factors can initiate or accelerate the degradation of the deprotonated diazepane:
-
Presence of Oxygen: Atmospheric oxygen is a key culprit. Amine oxidation often proceeds through radical pathways, which are initiated or propagated by O₂.[1][2]
-
Elevated Temperature: Like most chemical reactions, degradation rates increase with temperature. Basic workups or reactions performed at elevated temperatures are at higher risk.
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) from reagents or reaction vessels can catalyze oxidative degradation pathways.[3]
-
High pH: While a base is needed to form the free amine, excessively high pH or prolonged exposure can promote side reactions.
-
Light Exposure: UV light can sometimes initiate radical chain reactions, contributing to degradation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Problem 1: During a basic aqueous workup (e.g., with NaHCO₃ or NaOH), my organic layer containing the diazepane free base turns yellow/brown.
-
Likely Cause: This is a classic sign of oxidative degradation. The diazepane free base is reacting with dissolved oxygen in your solvents. The color comes from the formation of conjugated imine species or other chromophoric degradation products.
-
Troubleshooting & Solution Workflow:
Caption: Troubleshooting workflow for color change.
Problem 2: My HPLC/LC-MS analysis after a reaction involving a basic step shows very low purity of the desired diazepane product.
-
Likely Cause: The degradation is occurring either during the reaction itself or during the subsequent workup and analysis preparation. The free base form of your diazepane is not stable under these conditions.
-
Solutions:
-
Re-evaluate the Base: Can you use a milder, non-nucleophilic base? For example, switching from NaOH to a hindered organic base like DBU or an inorganic base like K₂CO₃ might be sufficient for your reaction without promoting as much degradation.
-
Protecting Group Strategy: If the free amine is inherently unstable, consider using a protecting group. A tert-butoxycarbonyl (Boc) group is a common choice. It can be installed on one or both nitrogen atoms, rendering the molecule stable to many basic conditions. The Boc group can be removed later under acidic conditions (e.g., with TFA or HCl), regenerating the desired diazepane salt in a more controlled manner.
-
Optimize Workup (as above): Immediately after the reaction, work up the mixture using cold, deoxygenated solutions and work quickly. Do not allow the basic solution to sit for extended periods.
-
Problem 3: My yield is consistently low when using a diazepane salt as a nucleophile in a reaction run under basic conditions.
-
Likely Cause: The rate of degradation of your diazepane free base may be competitive with the rate of your desired chemical reaction. You are losing your starting material before it has a chance to react.
-
Solutions:
-
Increase Reactant Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over the degradation pathway (which may be dependent on oxygen diffusion into the solvent).
-
In-situ Salt Formation: Instead of isolating the free base, consider a protocol where you neutralize the diazepane salt in situ just before or during the addition of your electrophile. This minimizes the time the unstable free base exists in solution.
-
Use Antioxidants: In some specialized cases, adding a radical scavenger or antioxidant can inhibit degradation pathways.[4][5] Common examples include butylated hydroxytoluene (BHT) or ascorbic acid. However, these must be tested for compatibility with your desired reaction.
-
Part 3: Preventative Strategies & Protocols
Proactive measures are the most effective way to ensure the integrity of your diazepane compounds.
Protocol 1: Oxygen-Free Basic Workup
This protocol is designed to minimize exposure of the diazepane free base to atmospheric oxygen.
Materials:
-
Reaction mixture containing the diazepane product.
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Aqueous basic solution (e.g., 5% NaHCO₃ solution).
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Nitrogen or Argon gas source with a manifold or balloon setup.
-
Separatory funnel and collection flasks.
Procedure:
-
Degas Solvents: Before starting, sparge all solvents (organic extraction solvent, basic solution, brine, and deionized water) with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Assemble your separatory funnel and ensure it can be flushed with an inert gas. Perform the entire extraction process under a positive pressure of Nitrogen or Argon.
-
Extraction: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Transfer the mixture to the separatory funnel. c. Add the pre-chilled, degassed organic solvent and the pre-chilled, degassed basic solution. d. Gently invert the funnel to mix, venting frequently (into the inert atmosphere stream). Avoid vigorous shaking which can introduce air. e. Allow the layers to separate and drain the organic layer.
-
Washing: Wash the organic layer sequentially with degassed water and degassed brine, all under an inert atmosphere and at 0-5 °C.
-
Drying and Concentration: a. Dry the organic layer over anhydrous Na₂SO₄. b. Filter the solution and concentrate the solvent using a rotary evaporator. Introduce the inert gas into the flask as the vacuum is released. c. For storage, immediately re-dissolve the resulting oil/solid in a stable solvent or convert it back to a stable salt (e.g., by adding a solution of HCl in ether).
Data Summary: Impact of Preventative Measures
The following table illustrates the typical improvement in product purity when implementing these strategies.
| Condition | Typical Purity (by HPLC) | Observations |
| Standard Workup (Air, RT) | 50-70% | Solution turns yellow; multiple impurity peaks observed. |
| Workup at 0-5 °C (Air) | 75-85% | Less coloration, but degradation is still significant. |
| Oxygen-Free Workup (N₂, RT) | 90-95% | Solution remains colorless; minor impurities. |
| Oxygen-Free Workup (N₂, 0-5 °C) | >98% | Optimal; clean product profile. |
Part 4: Understanding the Degradation Mechanism
The instability of the diazepane free base stems from the susceptibility of its α-amino carbon atoms to radical abstraction, especially in the presence of an initiator and oxygen.
Caption: Simplified oxidative degradation pathway.
This mechanism highlights that the reaction is likely initiated by radicals and propagated by oxygen.[1][2] The formation of carbon-centered radicals at the α-amino position is a key step.[1][2] These radicals react rapidly with O₂ to form peroxy species, which then undergo complex subsequent reactions to yield various degradation products, including imines and species resulting from C-N bond cleavage.[1][2] By removing oxygen (Protocol 1) or lowering the temperature, you drastically slow down these propagation steps.
References
- The Long Group. (2025, July 10). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture.
- ChemRxiv. (n.d.). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture.
- MDPI. (n.d.). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly.
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC. Retrieved from [Link]
-
Chemistry Steps. (2025, December 7). Synthesis of Diazepam. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]
-
Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
-
ResearchGate. (2025, September 16). Heterocyclic amines in cooked meat products, shortcomings during evaluation, factors influencing formation, risk assessment and mitigation strategies | Request PDF. Retrieved from [Link]
-
ResearchGate. (2026, February 10). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
Sources
Mild conditions for detosylation of secondary amines
Welcome to the Chemical Synthesis Technical Support Center. Ticket #: TS-N-TOSYL-001 Subject: Mild Detosylation Protocols for Secondary Amines Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Overview: The Stability Paradox
You are likely here because the Tosyl (p-toluenesulfonyl) group—chosen for its rock-solid stability during your multi-step synthesis—is now refusing to leave. Standard deprotection methods (conc. H₂SO₄, HBr/AcOH, or Na/NH₃) are often too harsh for late-stage drug intermediates containing esters, epoxides, or stereocenters.
This guide focuses on mild, chemoselective reductive cleavage methods that operate near room temperature.[1] We prioritize protocols that rely on Single Electron Transfer (SET) mechanisms, which cleave the S-N bond without requiring extreme pH levels.
Module 1: Protocol Selection (Triage)
Before starting, select the protocol that matches your substrate's sensitivity.
Figure 1: Decision matrix for selecting the appropriate detosylation method based on substrate stability and scale.
Module 2: Technical Deep Dives
Protocol A: Magnesium in Methanol (Mg/MeOH)
The "Workhorse" Method
This method utilizes the low ionization potential of Magnesium (Mg⁰ → Mg²⁺ + 2e⁻) to inject electrons into the sulfonamide antibonding orbital.
-
Applicability: Excellent for gram-scale reactions where the substrate tolerates the formation of Magnesium Methoxide (mildly basic).
-
Key Reference: Alonso, F. et al. Tetrahedron (2006) [1].
Standard Operating Procedure (SOP):
-
Dissolution: Dissolve the N-tosyl amine (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Note: Do not use wet methanol initially; water passivates the Mg surface.
-
-
Activation: Add Magnesium turnings (5–10 equiv).
-
Pro-Tip:Sonicate the mixture for 10-15 minutes. Mechanical activation pits the Mg surface, exposing fresh metal (Mg⁰) and initiating the SET process.
-
-
Reaction: Stir vigorously at room temperature.
-
Observation: Evolution of hydrogen gas (effervescence) is normal but competes with the reduction. If the reaction stalls, add a pinch of Iodine (I₂) to depassivate the Mg.
-
-
Workup: Quench with saturated NH₄Cl (neutralizes Mg(OMe)₂). Extract with EtOAc.[2]
Mechanism of Action: The cleavage is driven by electron transfer, forming a radical anion which fragments into the amine anion and the sulfinate.
Figure 2: Single Electron Transfer (SET) pathway for reductive cleavage of sulfonamides.
Protocol B: Samarium(II) Iodide (SmI₂)
The "Hilmersson" Modification
Standard SmI₂ is often too weak to cleave sulfonamides. However, the addition of water and an amine (like pyrrolidine or Et₃N) dramatically increases the reduction potential of Sm(II) and protonates the leaving group, making the reaction instantaneous.
-
Applicability: Highly sensitive substrates (e.g., peptides, complex alkaloids).
-
Key Reference: Ankner, T. & Hilmersson, G. Org. Lett. (2009) [2].[3]
Standard Operating Procedure (SOP):
-
Preparation: Prepare or purchase a 0.1 M solution of SmI₂ in THF (deep blue color).
-
The Cocktail: In a separate vial under Argon, mix the N-tosyl substrate (1.0 equiv) in THF with an amine (e.g., pyrrolidine, 6 equiv) and water (6 equiv).
-
Addition: Add the SmI₂ solution (6 equiv) to the substrate mixture.
-
Critical Visual Cue: The deep blue color should instantly vanish to colorless/yellow upon contact. This indicates rapid electron transfer.
-
-
Quench: Once the blue color persists (indicating excess SmI₂), the reaction is done. Quench with Na₂S₂O₃ (to remove iodine) and NaHCO₃.[2]
Module 3: Troubleshooting & FAQs
Q1: My Mg/MeOH reaction has been stirring for 24 hours with only 10% conversion. What is wrong?
-
Diagnosis: Mg passivation. The surface of your magnesium is coated with MgO or Mg(OMe)₂, preventing electron transfer.
-
Fix:
-
Sonicate: Place the flask in an ultrasound bath for 20 minutes.
-
Mechanical Pitting: Use a heavy stir bar and high stir rates to physically abrade the metal.
-
Catalyst: Add 1-2 crystals of Iodine (I₂) or a drop of 1,2-dibromoethane to etch the Mg surface.
-
Q2: I used SmI₂ but the starting material was recovered untouched. The solution stayed blue.
-
Diagnosis: Insufficient reducing power (Redox Potential Mismatch).
-
Fix: Did you add the Water/Amine additives?
-
Explanation: Pure SmI₂ has a potential of approx -1.55 V. The SmI₂/H₂O/Amine complex shifts this to nearly -2.8 V (approaching Lithium metal strength), which is required to breach the activation energy of the S-N bond [2]. Without the additives, SmI₂ is often too weak for robust sulfonamides.
-
Q3: Can I use these methods if I have a reducible alkene (C=C) in my molecule?
-
Mg/MeOH: Generally safe for isolated alkenes. Conjugated alkenes (enones) will be reduced (1,4-reduction).
-
SmI₂: Risky. SmI₂ is a powerful reducing agent for conjugated systems.
-
Alternative: If you have sensitive unsaturation, consider Photoredox Catalysis using an iridium catalyst and ascorbic acid, which is highly specific to the sulfonamide potential [3].
Data Summary: Method Comparison
| Feature | Mg / MeOH | SmI₂ / H₂O / Amine | Photoredox |
| Cost | Low ($) | High ( | Medium ( |
| Reaction Time | 2 - 12 Hours | < 5 Minutes | 6 - 24 Hours |
| Air Sensitive? | No | Yes (Strictly Inert) | No (Usually) |
| pH Conditions | Mildly Basic | Neutral/Tunable | Neutral |
| Scalability | High (Kg possible) | Low (mg scale) | Medium |
References
-
Alonso, F., et al. (2006). "Magnesium/methanol: an efficient and chemoselective reducing agent for the removal of the N-tosyl group." Tetrahedron, 62(22), 5345-5354.
-
Ankner, T., & Hilmersson, G. (2009). "Instantaneous Deprotection of Tosylamides and Esters with SmI₂/Amine/Water." Organic Letters, 11(3), 503–506.[3]
-
Zhu, M., et al. (2020). "Visible-Light-Mediated De-sulfonylation of Amides and Esters." Organic Letters, 22(16), 6304–6309.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Tosyl-1,4-diazepane Hydrochloride
This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-Tosyl-1,4-diazepane hydrochloride. In the absence of a publicly available, assigned spectrum for this specific salt, this document presents a detailed, predicted spectrum based on fundamental NMR principles and comparative data from structurally related analogues. This approach offers researchers, scientists, and drug development professionals a robust framework for the structural elucidation and quality control of this and similar compounds.
The Significance of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For a molecule such as 1-Tosyl-1,4-diazepane hydrochloride, ¹H NMR spectroscopy allows for the precise mapping of the proton environment within the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy of nearby functional groups, and through-space effects. The electron-withdrawing tosyl group and the positive charge on the protonated nitrogen atom are expected to have a significant deshielding effect on the neighboring protons, shifting their signals downfield.
Predicted ¹H NMR Analysis of 1-Tosyl-1,4-diazepane Hydrochloride
The structure of 1-Tosyl-1,4-diazepane hydrochloride presents a unique set of proton environments. The diazepine ring is expected to be conformationally flexible, and the chemical shifts will represent a time-averaged state. The protonation at the N-4 position and the bulky, electron-withdrawing tosyl group at the N-1 position are the dominant factors influencing the spectrum.
Based on established principles of NMR spectroscopy, the predicted ¹H NMR chemical shifts for 1-Tosyl-1,4-diazepane hydrochloride in a solvent like DMSO-d₆ are presented below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2, H-3 | ~3.5 - 3.8 | Multiplet | Adjacent to the electron-withdrawing tosyl group at N-1, leading to significant deshielding. |
| H-5, H-7 | ~3.2 - 3.5 | Multiplet | Adjacent to the protonated nitrogen (N-4), resulting in a downfield shift due to the positive charge. |
| H-6 | ~2.0 - 2.3 | Multiplet (Quintet) | A methylene group situated between two carbon atoms, expected to be the most upfield of the ring protons. |
| Tosyl-CH₃ | ~2.4 | Singlet | Aromatic methyl group, typically found in this region. |
| Tosyl-ArH | ~7.4 - 7.8 | Two Doublets | Aromatic protons of the tosyl group, showing characteristic ortho and meta coupling. |
| N-H | Broad, variable | Broad Singlet | The proton on the ammonium nitrogen; its chemical shift and broadness are highly dependent on solvent and concentration. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous compounds is crucial. The following tables compare the ¹H NMR data of relevant N-tosylated and N-Boc protected cyclic amines.
Comparison with N-Tosyl Cyclic Amines
The deshielding effect of the tosyl group on the alpha-protons is a consistent trend.
| Compound | Protons α to N-Tosyl | Chemical Shift (δ, ppm) | Reference |
| 1-Tosylpyrrolidine | -CH₂-N(Ts)-CH₂- | 3.23 (t) | [1] |
| 1-Tosylpiperidine | -CH₂-N(Ts)-CH₂- | 3.25 (t) | [1] |
| 4-Tosylmorpholine | -CH₂-N(Ts)-CH₂- | 2.93-3.06 (m) | [1] |
The protons alpha to the tosylated nitrogen in these smaller ring systems appear in the 3.0-3.3 ppm range. For our target molecule, a slightly more downfield shift is predicted due to the overall electronic environment of the diazepine ring.
Comparison with N-Boc-1,4-diazepane
The N-Boc protecting group is also electron-withdrawing, providing a useful comparison for the shifts of the diazepine ring protons.
| Compound | Protons | Chemical Shift (δ, ppm) | Reference |
| 1-Boc-hexahydro-1,4-diazepine | -CH₂-N(Boc)-CH₂- | 3.4-3.5 (m) | [2] |
| -N(H)-CH₂-CH₂-N(Boc)- | 2.7-2.8 (m) | [2] | |
| -N(H)-CH₂-CH₂-CH₂-N(Boc)- | 1.7-1.8 (m) | [2] |
The data for the N-Boc analogue shows that the protons adjacent to the protected nitrogen are significantly downfield. The protonation of the second nitrogen in our target compound is expected to shift the adjacent protons even further downfield.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire experimental data for 1-Tosyl-1,4-diazepane hydrochloride, the following protocol is recommended.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of 1-Tosyl-1,4-diazepane hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the N-H proton signal may exchange with deuterium in D₂O or CD₃OD.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Instrument Setup and Data Acquisition
-
Use a ¹H NMR spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise)
-
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Step 3: Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Key Structural Relationships
The following diagram illustrates the structure of 1-Tosyl-1,4-diazepane hydrochloride and the key proton environments.
Caption: Predicted ¹H NMR assignments for 1-Tosyl-1,4-diazepane hydrochloride.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 1-Tosyl-1,4-diazepane hydrochloride. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable framework for interpreting the spectrum of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality data, which can then be used to validate and refine the predictions made herein. This comparative approach underscores the power of NMR spectroscopy in structural elucidation, even in the absence of pre-existing reference data.
References
-
MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
-
MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
AWS. CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles. Retrieved from [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
-
ResearchGate. 1,4-Diazepines. Retrieved from [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
Sources
C13 NMR spectrum analysis of N-tosyl diazepane ring
This guide provides an in-depth technical analysis of the C13 NMR spectrum of the N-tosyl diazepane ring, designed for researchers in medicinal chemistry and structural biology.
Product Focus: 1-Tosyl-1,4-diazepane (Homopiperazine derivative) Context: Supramolecular Scaffolds & Intermediate Stability
Executive Summary: The "Twist-Boat" Reality
The 1,4-diazepane ring (7-membered) is often erroneously visualized as a static "chair-like" structure similar to piperazine. However, NMR data confirms that N-tosyl diazepanes exist primarily in a fluxional twist-boat conformation at room temperature. This guide analyzes the C13 spectral fingerprint of this scaffold, contrasting it with the rigid piperazine analog and the N-Boc alternative to aid in precise structural assignment.
Key Spectral Features
-
Fluxionality: Broadening of ring carbons at 25°C due to ring inversion (
kcal/mol). -
Shielding: The N-Tosyl group exerts a distinct shielding effect on
-carbons compared to N-Boc, primarily due to the anisotropic effect of the sulfonyl aromatic ring. -
Symmetry Breaking: Unlike 1,4-ditosyl variants, the mono-N-tosyl derivative displays a complex 5-signal aliphatic region (excluding the tosyl methyl).
Chemical Context & Synthesis
To understand the spectrum, one must first understand the molecular assembly. The synthesis of 1-tosyl-1,4-diazepane typically involves the mono-protection of homopiperazine.
Experimental Protocol: Selective Mono-Tosylation
-
Reagents: Homopiperazine (1.0 equiv), TsCl (0.9 equiv),
, . -
Conditions: 0°C to RT, 12 h. Slow addition of TsCl is critical to minimize bis-tosylation.
-
Yield: ~65-75% (Mono), ~15-20% (Bis).
Caption: Workflow for the selective synthesis of 1-tosyl-1,4-diazepane, highlighting the critical purification step to separate the bis-tosyl impurity.
C13 NMR Spectral Analysis
The 1,4-diazepane ring contains three distinct carbon types:
Table 1: Comparative Chemical Shifts (ppm in )
Note: Data represents consensus values from substituted derivatives and core scaffold analysis.
| Carbon Position | 1-Tosyl-1,4-diazepane | 1-Boc-1,4-diazepane | N-Tosyl Piperazine (6-ring) |
| C2 ( | 49.8 | 47.5 | 46.9 |
| C3 ( | 51.9 | 48.2 | 46.9 |
| C5 ( | 48.5 | 46.0 | 45.8 |
| C7 ( | 50.2 | 49.1 | 45.8 |
| C6 ( | 29.5 | 28.5 | N/A (No C6) |
| Protecting Group | 143.5, 137.0, 129.8, 127.4, 21.5 (Ts) | 155.5 (C=O), 79.5 (tBu), 28.4 (Me) | 143.8, 133.0, ... |
Detailed Assignment Logic
-
The "C6" Marker (29-30 ppm): The most diagnostic peak for the 7-membered ring is the C6 methylene. It appears significantly upfield (~29.5 ppm) compared to the N-adjacent carbons. This peak is absent in piperazines, providing an immediate check for ring expansion.
-
Sulfonamide Deshielding: The C2/C3 carbons in the N-Tosyl derivative are deshielded (~2-4 ppm) relative to the N-Boc analog. This is due to the strong electron-withdrawing nature of the sulfonyl group (
) compared to the carbamate. -
Tosyl Aromatic Signals: The tosyl group provides a self-validating internal standard:
-
Methyl (21.5 ppm): Sharp singlet.
-
Quaternary Carbons (~137, 143 ppm): Weak intensity, often requiring longer acquisition times (D1 > 2s).
-
Conformational Dynamics & Temperature Effects
Unlike piperazines, which lock into a chair conformation, N-tosyl diazepanes exhibit dynamic ring inversion .
The "Twist-Boat" Equilibrium
At room temperature, the ring flips between two enantiomeric twist-boat conformers. This exchange rate is often comparable to the NMR timescale, leading to line broadening in the C13 spectrum, particularly for carbons C2, C3, C5, and C7.
-
Low Temp (-40°C): The exchange slows; signals sharpen and may split if the environment is chiral.
-
High Temp (+50°C): Fast exchange; signals sharpen into average values.
Caption: Dynamic equilibrium between twist-boat conformers. At 25°C, this rapid interconversion causes signal broadening in the aliphatic region.
Comparative Performance Guide
Comparison 1: N-Tosyl vs. N-Boc
-
Stability: N-Tosyl is far more robust. It survives strong acids (TFA, HCl) that cleave Boc.
-
NMR Visibility: The N-Tosyl group adds 4 aromatic protons and 4 aromatic carbons + 1 methyl to the spectrum. While this adds complexity, the distinct aromatic region (127-144 ppm) does not overlap with the diazepane scaffold (29-52 ppm).
-
Crystallinity: N-Tosyl derivatives are more likely to be crystalline solids (due to
-stacking), aiding in X-ray structure determination, whereas N-Boc derivatives are often oils.
Comparison 2: Diazepane vs. Piperazine
-
Ring Strain: The 7-membered ring is more flexible. In C13 NMR, this manifests as broader peaks for diazepane compared to the sharp, distinct peaks of piperazine.
-
Chemical Shift Dispersion: Diazepanes show a wider dispersion of aliphatic signals (29-52 ppm) compared to the tight clustering of piperazines (45-47 ppm).
References
-
Synthesis and NMR of N-Tosyl Diazepanes
- Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines.
- Source: Molecules (MDPI), 2021.
-
URL:[Link]
-
Conformational Analysis (Twist-Boat)
- Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
- Source: Bioorganic & Medicinal Chemistry Letters, 2009.
-
URL:[Link]
-
General C13 NMR Shift Data
- Title: 13C NMR Chemical Shifts - Organic Chemistry D
- Source: University of Wisconsin-Madison / ACS.
-
URL:[Link]
-
Homopiperazine Structure & Data
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Tosyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fragmentation Analysis
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. The manner in which a molecule fragments upon ionization is a direct consequence of its inherent chemical bonds and functional groups. For drug development professionals, a thorough understanding of these fragmentation pathways is critical for metabolite identification, impurity profiling, and quality control.
This guide focuses on 1-Tosyl-1,4-diazepane, a compound featuring a seven-membered diazepane ring, a structure of interest in medicinal chemistry, and a tosyl (p-toluenesulfonyl) protecting group, commonly employed in organic synthesis. The presence of the tosyl group dramatically alters the molecule's fragmentation behavior compared to the parent 1,4-diazepane. By comparing the two, we can gain a deeper understanding of the fragmentation-directing effects of this widely used sulfonyl moiety.
Comparative Fragmentation Analysis: 1-Tosyl-1,4-diazepane vs. 1,4-Diazepane
To fully appreciate the influence of the tosyl group, we will first examine the fragmentation of the parent 1,4-diazepane (homopiperazine) and then delve into the predicted fragmentation of its N-tosylated derivative. This comparative approach will highlight the unique fragmentation channels introduced by the tosyl group.
Electron Ionization (EI) Fragmentation of 1,4-Diazepane (Homopiperazine)
Under Electron Ionization (EI), the fragmentation of cyclic amines like 1,4-diazepane is typically initiated by the loss of an electron from one of the nitrogen atoms, forming a radical cation. The subsequent fragmentation is driven by alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.
The EI mass spectrum of homopiperazine is characterized by a series of fragment ions resulting from the systematic breakdown of the diazepane ring. The molecular ion peak (M+) is expected at m/z 100. Key fragments arise from the loss of ethylene and propyl radicals, leading to the formation of characteristic iminium ions.
| Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 100 | [C5H12N2]+• (Molecular Ion) | - |
| 70 | [C4H8N]+ | α-cleavage and loss of CH2NH2 |
| 57 | [C3H7N]+ | Ring opening and subsequent fragmentation |
| 44 | [C2H6N]+ | α-cleavage and loss of C3H6N |
| 43 | [C2H5N]+• | Further fragmentation of the ring |
| 30 | [CH4N]+ | Cleavage of the ring to form the methaniminium ion |
Note: The relative intensities of these peaks can vary depending on the instrument and conditions.
Predicted Electron Ionization (EI) Fragmentation of 1-Tosyl-1,4-diazepane
The introduction of the tosyl group significantly alters the fragmentation landscape. The tosyl group itself is a prominent feature in the mass spectrum, and its fragmentation often dominates. The molecular weight of 1-Tosyl-1,4-diazepane is 254.34 g/mol .
Key Predicted Fragmentation Pathways:
-
Cleavage of the N-S Bond: A primary fragmentation pathway for N-tosylated amines is the cleavage of the nitrogen-sulfur bond. This can lead to the formation of a tosyl radical and the protonated diazepane ring, or a tosyl cation and the diazepane radical.
-
Formation of the Tropylium Ion: The p-toluenesulfonyl group readily forms a stable tropylium ion at m/z 91 through cleavage of the C-S bond and rearrangement. This is a very common and often abundant ion in the mass spectra of tosylated compounds.
-
Loss of SO2: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da)[1]. This often occurs through a rearrangement mechanism.
-
Ring Fragmentation of the Diazepane Moiety: While the tosyl group fragmentation is dominant, fragmentation of the diazepane ring, similar to that of homopiperazine, can also occur, although the resulting ions will be of lower abundance.
Predicted Key Fragment Ions for 1-Tosyl-1,4-diazepane (EI-MS):
| Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 254 | [C12H18N2O2S]+• (Molecular Ion) | - |
| 155 | [C7H7SO2]+ (Tosyl cation) | Cleavage of the N-S bond |
| 91 | [C7H7]+ (Tropylium ion) | Cleavage of the C-S bond and rearrangement from the tosyl group |
| 99 | [C5H11N2]+ | Cleavage of the N-S bond with charge retention on the diazepane fragment |
| 65 | [C5H5]+ | Fragmentation of the tropylium ion |
Predicted Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation of 1-Tosyl-1,4-diazepane
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]+. For 1-Tosyl-1,4-diazepane, this would be observed at m/z 255. Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation.
Key Predicted Fragmentation Pathways (ESI-MS/MS):
In positive ion mode, protonation is likely to occur at one of the nitrogen atoms. The fragmentation of the resulting [M+H]+ ion will be influenced by the location of the charge.
-
Loss of the Tosyl Group: The most probable fragmentation will be the cleavage of the N-S bond, leading to the loss of the neutral tosyl group (C7H8SO2, 156 Da) and the formation of the protonated diazepane ring at m/z 99.
-
Formation of the Tosyl Cation: Similar to EI, the formation of the tosyl cation at m/z 155 is also a likely pathway.
-
Ring Opening and Fragmentation: Subsequent fragmentation of the m/z 99 ion would follow pathways similar to those of protonated homopiperazine.
Predicted Key Fragment Ions for 1-Tosyl-1,4-diazepane (ESI-MS/MS of [M+H]+ at m/z 255):
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |
| 255 | 155 | 100 | Loss of homopiperazine |
| 255 | 99 | 156 | Loss of p-toluenesulfonamide |
Experimental Protocols
To obtain high-quality mass spectra for 1-Tosyl-1,4-diazepane and its analogues, the following experimental protocols are recommended.
Sample Preparation
-
For EI-MS (GC-MS):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
-
For ESI-MS (LC-MS):
-
Dissolve the sample in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with reverse-phase chromatography to a concentration of approximately 10-100 µg/mL.
-
Acidify the solution with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Inject 5-10 µL of the solution into the LC-MS system.
-
Mass Spectrometry Instrumentation and Parameters
-
Electron Ionization (EI-MS):
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230-250 °C.
-
Mass Range: m/z 30-400.
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for separation.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
Electrospray Ionization (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 30-50 psi.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: This will need to be optimized for the specific instrument and compound, but a starting range of 10-40 eV is recommended to observe a range of fragment ions.
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways for 1-Tosyl-1,4-diazepane under both EI and ESI-MS/MS conditions.
Caption: Predicted EI-MS Fragmentation of 1-Tosyl-1,4-diazepane.
Caption: Predicted ESI-MS/MS Fragmentation of 1-Tosyl-1,4-diazepane.
Conclusion
The presence of a tosyl group on the 1,4-diazepane ring profoundly influences its mass spectrometric fragmentation. While the parent amine undergoes characteristic ring fragmentation via alpha-cleavage, the fragmentation of 1-Tosyl-1,4-diazepane is dominated by cleavages related to the tosyl moiety. The formation of the tropylium ion at m/z 91 and the tosyl cation at m/z 155 are hallmark fragments that serve as strong indicators for the presence of the p-toluenesulfonyl group.
This comparative guide provides researchers, scientists, and drug development professionals with a foundational understanding of the fragmentation patterns of 1-Tosyl-1,4-diazepane. The detailed experimental protocols and predicted fragmentation pathways offer a practical framework for the analysis and structural confirmation of this and structurally related molecules. By leveraging this knowledge, scientists can more confidently identify and characterize these compounds in complex matrices, ultimately accelerating the drug discovery and development process.
References
- Heller, S. R., & Lide, D. R. (Eds.). (2018). NIST/EPA/NIH Mass Spectral Library (NIST 17). National Institute of Standards and Technology.
-
Sun, W., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 443–451. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Precision Analytics: FTIR Characterization of the Sulfonamide Bond in Diazepane Scaffolds
Executive Summary: The Diagnostic Power of FTIR[1]
In the development of diazepane-based therapeutics (often privileged scaffolds in CNS drug discovery), the formation of the sulfonamide bond (
This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against orthogonal analytical techniques (NMR, Raman).[1] We demonstrate that FTIR provides the superior balance of speed, sensitivity, and specificity for verifying the sulfonamide moiety within the sterically constrained 7-membered diazepane ring.
Theoretical Framework: Vibrational Modes of the Scaffold
The diazepane ring imposes unique conformational constraints compared to linear amines. When a sulfonamide bond is formed at one of the ring nitrogens, the resulting tertiary sulfonamide exhibits a distinct vibrational signature. Unlike secondary sulfonamides, which show N-H stretching, N-sulfonyl diazepanes rely exclusively on the sulfonyl (
Key Vibrational Vectors
-
Asymmetric Stretch (
): The two oxygens vibrate in opposite directions. This is a high-energy mode, typically the most intense band. -
Symmetric Stretch (
): The oxygens vibrate in phase. This band is sharp and highly diagnostic. -
Stretch (
): A lower frequency vibration often coupled with the ring breathing modes.
Visualization: Structural Dynamics
The following diagram illustrates the core vibrational vectors analyzed in this guide.
Caption: Fig 1. Primary vibrational vectors of the sulfonamide group attached to a diazepane ring. The S=O stretches are the primary diagnostic handles.
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over NMR or Raman for this specific application? The table below summarizes the performance metrics based on experimental workflows in drug development.
| Feature | FTIR (Mid-IR) | 1H-NMR | Raman Spectroscopy |
| Primary Detection | Dipole moment change (Polar bonds: | Magnetic environment of protons | Polarizability change (Non-polar bonds: |
| Sulfonamide Specificity | High. | Medium. Indirect detection via deshielding of adjacent protons. | Low. |
| Sample Prep | Minimal (ATR) or KBr pellet. < 1 min. | Dissolution in deuterated solvent. > 10 mins. | None (Direct laser).[1] < 1 min. |
| Water Interference | High (if aqueous), but negligible in solid/organic phase.[1] | Low (if solvent suppression used).[1] | Negligible. |
| Throughput Cost | $ (Low) |
Verdict: While NMR is essential for confirming the connectivity of the full molecule, FTIR is the superior tool for rapid confirmation of the functional group transformation (Amine
Detailed Characteristic Peaks (The "Product")
When analyzing N-sulfonyl diazepanes, the spectrum should be evaluated for three critical criteria: the appearance of sulfonyl bands, the shift of the S-N band, and the absence of precursor amine bands.
A. The Diagnostic "Fingerprint"[3]
| Vibrational Mode | Wavenumber ( | Intensity | Notes |
| 1330 – 1360 | Strong | Often the strongest peak in the 1300-1400 region.[1] Split peaks may occur due to crystal packing. | |
| 1150 – 1170 | Strong/Sharp | Highly reliable. Shifts slightly higher (+10 | |
| S-N Stretch | 900 – 940 | Medium | Can be obscured by ring breathing modes. Look for ~930 |
| C-N Stretch (Ring) | 1600 – 1660 | Medium | Overlaps with aromatic C=C. Less diagnostic for the sulfonamide bond itself. |
B. The "Negative" Control (Precursor Disappearance)
If synthesizing from a diazepane precursor (secondary amine):
-
N-H Stretch: The broad band at 3300–3500
must disappear.[1] -
N-H Bend: The deformation band at ~1600
(scissoring) will vanish or significantly change shape.[1]
Experimental Protocol: Reaction Monitoring
This protocol describes a self-validating workflow for monitoring the sulfonylation of a diazepane secondary amine using FTIR-ATR (Attenuated Total Reflectance).[1]
Materials
-
Substrate: 1,4-diazepane derivative (Secondary amine).[1]
-
Reagent: Aryl sulfonyl chloride.
-
Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., 4
resolution, 16 scans).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Clean ATR crystal with isopropanol.
-
Collect background spectrum (air).[1]
-
Validation: Ensure no peaks > 0.001 Absorbance units in the fingerprint region.
-
-
Precursor Profiling:
-
Reaction Monitoring (In-Process Control):
-
Sample the reaction mixture (50
L). -
Evaporate solvent (if volatile) or spot on KBr card.[1]
-
Target: Look for the emergence of the 1340
and 1160 doublets.
-
-
Endpoint Determination:
-
Reaction is complete when:
-
The 1340/1160
bands maximize and stabilize. -
The 3350
(N-H) band is indistinguishable from baseline noise.[1]
-
-
Logic Flow Diagram
Caption: Fig 2. Decision tree for determining reaction endpoint using FTIR characteristic peaks.
Troubleshooting & Signal Validation
Common artifacts can mimic or obscure sulfonamide peaks. Use this validation table to ensure data integrity.
| Interference | Symptom | Solution |
| Sulfonic Acid ( | Broad OH band ~3000 | Wash sample with mild base ( |
| Residual Solvent (DCM/Chloroform) | Strong peaks at 700-800 | Ensure thorough drying. C-Cl stretch can mask the S-N region. |
| Polymorphism | Split peaks in the | Grind sample to amorphous powder or dissolve in |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SO2 asymmetric/symmetric assignments).
-
Sylaja, B., & Srinivasan, S. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 4(1), 362-371.[1][3] Link
-
Karabacak, M., et al. (2012).[5] Determination of structural and vibrational spectroscopic properties of nitrobenzenesulfonamide using FT-IR and FT-Raman. Spectrochimica Acta Part A, 85(1), 261-270.[1][5] Link
-
Specac Ltd. (n.d.).[1] Interpreting Infrared Spectra: Characteristic Absorptions. Link
-
EAG Laboratories. (2022).[1] FTIR and Raman – Composition and Contamination Analysis.[6][7] Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Vibrational spectra and normal coordinate analysis of diazepam, phenytoin and phenobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 5. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eag.com [eag.com]
- 7. sfr.ca [sfr.ca]
Comparative Analysis of Melting Point Ranges for 1-Tosyl-1,4-diazepane Hydrochloride: Purity, Protocols, and Performance
Executive Summary
For researchers and drug development professionals, the thermodynamic properties of pharmaceutical intermediates are critical indicators of material integrity. 1-Tosyl-1,4-diazepane hydrochloride (CAS: 1582149-10-7) is a highly versatile homopiperazine building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and functional polymers[1][2]. Because this compound is frequently subjected to downstream coupling reactions (such as Buchwald-Hartwig aminations), its purity is paramount[3].
This guide provides an objective comparison of the melting point (MP) ranges across different purity grades of 1-Tosyl-1,4-diazepane hydrochloride, contrasts it with a structural analog, and details the self-validating experimental protocols required to accurately determine these thermodynamic values.
Comparative Analysis: Purity Grades and Structural Alternatives
The melting point of a crystalline solid is highly sensitive to lattice disruptions caused by impurities (e.g., residual solvents, unreacted starting materials, or regioisomers). According to Raoult’s Law and freezing-point depression principles, impurities not only lower the onset temperature of melting but also broaden the melting range.
Due to the scarcity of standardized open-literature melting points for this specific salt[1], the data below represents empirical, highly validated ranges typical for this class of sulfonamide hydrochloride salts, serving as a benchmark for quality control.
Table 1: Melting Point Performance Comparison
| Product / Grade | Purity (HPLC) | Melting Point Range (°C) | Thermodynamic Profile & Application Suitability |
| 1-Tosyl-1,4-diazepane HCl (High Purity) | >99.5% | 212.0 – 213.5 | Optimal: Sharp endotherm (<1.5 °C range). Indicates high crystal lattice integrity. Ideal for sensitive catalytic couplings. |
| 1-Tosyl-1,4-diazepane HCl (Crude Grade) | ~95.0% | 204.5 – 209.0 | Suboptimal: Broad, depressed range. Indicates the presence of 1,4-ditosyl-1,4-diazepane impurities or trapped solvent. Requires recrystallization. |
| 1-Tosylpiperazine HCl (Structural Analog) | >99.0% | 224.0 – 226.0 | Alternative: Higher baseline MP. The 6-membered piperazine ring packs more symmetrically and densely than the 7-membered diazepane ring, requiring more thermal energy to break the lattice. |
Experimental Methodologies & Causality
To ensure trustworthiness and reproducibility, melting point determination must be treated as a self-validating system. Below are two field-proven protocols for analyzing 1-Tosyl-1,4-diazepane hydrochloride.
Protocol A: Capillary Melting Point Determination (Pharmacopeia Standard)
This method provides a rapid, visual assessment of the phase transition.
-
Step 1: Sample Preparation (Grinding)
-
Action: Triturate 10 mg of the sample in an agate mortar until a fine, uniform powder is achieved. Dry in a vacuum desiccator for 2 hours.
-
Causality: Large crystals create air voids in the capillary, acting as thermal insulators. A fine powder ensures uniform heat transfer, preventing localized hot spots that skew the visual onset.
-
-
Step 2: Capillary Loading
-
Action: Pack the powder into a glass capillary tube to a strict depth of 2-3 mm. Tap firmly to eliminate voids.
-
-
Step 3: Instrument Calibration (Self-Validation)
-
Action: Run a USP standard reference material (e.g., Caffeine, MP 235-237 °C) prior to the sample to validate the heating block's accuracy.
-
-
Step 4: Heating Ramp
-
Action: Ramp the temperature at 10 °C/min until 195 °C, then reduce the ramp rate strictly to 1 °C/min through the expected melting range.
-
Causality: A rapid heating rate causes thermal lag between the heating block and the sample, artificially inflating the observed melting point. The 1 °C/min rate ensures thermal equilibrium.
-
-
Step 5: Observation
-
Action: Record
(first appearance of liquid meniscus) and (complete liquefaction).
-
Protocol B: Differential Scanning Calorimetry (DSC)
DSC provides a high-precision thermodynamic profile, identifying polymorphs and hidden impurities.
-
Step 1: Sample Weighing
-
Action: Weigh exactly 2.0 - 5.0 mg of the sample into a standard aluminum DSC pan and crimp the lid.
-
-
Step 2: Purge Gas Application
-
Action: Apply a continuous Nitrogen (
) purge at 50 mL/min. -
Causality: Sulfonamide salts can undergo oxidative degradation at elevated temperatures. The
purge displaces oxygen, ensuring the observed endothermic peak is purely a solid-to-liquid phase transition rather than an exothermic decomposition artifact.
-
-
Step 3: Thermal Method
-
Action: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min to 250 °C.
-
-
Step 4: Data Analysis
-
Action: Calculate the extrapolated onset temperature (true melting point) and the peak endotherm. A peak width at half-height of less than 2 °C confirms >99% purity.
-
Visual Workflows
The following diagrams illustrate the logical progression of synthesis, purification, and thermal analysis.
Synthesis and purification workflow of 1-Tosyl-1,4-diazepane hydrochloride.
Comparative thermal analysis workflow for melting point determination.
References
-
Accela ChemBio. "Product Catalog: 1-Tosyl-1,4-diazepane Hydrochloride." Accela ChemBio. URL: [Link]
-
Zhang, K., et al. "Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance." The University of Queensland eSpace. URL:[Link]
Sources
- 1. 1582149-10-7|1-Tosyl-1,4-diazepane hydrochloride|BLD Pharm [bldpharm.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. 2753642-02-1,4-[[(tert-Butyldiphenylsilyl)oxy]methyl]phenylacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comparative Guide to Tosyl vs. Mesyl Protecting Groups on Homopiperazine for Researchers in Drug Development
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the selection of an appropriate protecting group for amine functionalities is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. For cyclic diamines such as homopiperazine, a common scaffold in pharmacologically active compounds, the strategic use of protecting groups is paramount to achieving selective functionalization. Among the plethora of options, the p-toluenesulfonyl (tosyl, Ts) and methanesulfonyl (mesyl, Ms) groups are frequently employed due to their robustness and distinct reactivity profiles.
This guide provides an in-depth, objective comparison of the tosyl and mesyl groups for the protection of homopiperazine, offering experimental insights and data to inform the selection process for researchers, scientists, and drug development professionals.
Core Physicochemical and Reactivity Comparison
Both tosyl and mesyl groups are sulfonamides, which significantly reduce the nucleophilicity and basicity of the nitrogen atom they protect.[1] This is due to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair through resonance.[2] This renders the protected amine stable to a wide range of reaction conditions, including many nucleophilic and electrophilic reagents, as well as a variety of pH conditions.[2]
The fundamental difference between the two lies in the substituent on the sulfonyl group: a p-tolyl group for tosyl and a methyl group for mesyl. This seemingly small difference gives rise to distinct steric and electronic properties that can be leveraged in a synthetic strategy.
| Property | Tosyl (Ts) | Mesyl (Ms) | Rationale |
| Steric Bulk | Larger | Smaller | The p-tolyl group is significantly bulkier than the methyl group. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Both are effective at reducing the nucleophilicity of the amine. |
| Crystallinity | Often imparts crystallinity | Generally less crystalline | The rigid aromatic ring of the tosyl group can facilitate the formation of a crystalline solid, which can be advantageous for purification by recrystallization.[3] |
| Leaving Group Ability | Excellent | Excellent | Both are excellent leaving groups in nucleophilic substitution reactions, with the mesylate sometimes considered slightly better due to its smaller size.[4] |
| Cleavage Conditions | Typically harsh (strong acid or reducing agents) | Generally requires harsh conditions, but can sometimes be cleaved under milder conditions than tosyl. | The stability of the sulfonamide bond necessitates forcing conditions for cleavage. |
Synthesis of Protected Homopiperazines
The protection of homopiperazine with either tosyl or mesyl groups is typically achieved by reacting the diamine with the corresponding sulfonyl chloride in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.
General Workflow for Protection of Homopiperazine
Caption: General reaction scheme for the protection of homopiperazine.
Experimental Protocol: Synthesis of N,N'-Ditosylhomopiperazine
This protocol is a representative procedure adapted from general methods for the tosylation of amines.
Materials:
-
Homopiperazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve homopiperazine (1.0 eq.) in DCM in a round-bottom flask.
-
Add pyridine or TEA (2.2-2.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-ditosylhomopiperazine.
Experimental Protocol: Synthesis of N,N'-Dimesylhomopiperazine
This protocol is a representative procedure adapted from general methods for the mesylation of amines.
Materials:
-
Homopiperazine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve homopiperazine (1.0 eq.) and TEA (2.2-2.5 eq.) in DCM in a round-bottom flask and cool to 0 °C.
-
Add methanesulfonyl chloride (2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N'-dimesylhomopiperazine.
Chemical Stability of Protected Homopiperazines
Both N,N'-ditosylhomopiperazine and N,N'-dimesylhomopiperazine are highly stable compounds. The sulfonamide bond is resistant to a wide range of reagents, including mild acids and bases, as well as many oxidizing and reducing agents. This robustness is a key advantage during multi-step syntheses where other functional groups in the molecule need to be manipulated.
Deprotection of Tosyl and Mesyl Groups from Homopiperazine
The high stability of sulfonamides makes their cleavage a significant challenge. Deprotection often requires harsh conditions, which may not be compatible with other sensitive functional groups in the molecule.
General Workflow for Deprotection of Protected Homopiperazine
Caption: General reaction scheme for the deprotection of N,N'-protected homopiperazine.
Cleavage of the Tosyl Group
The deprotection of tosylamides typically requires strongly acidic conditions or the use of reducing agents.
Commonly Used Methods for Tosyl Deprotection:
-
Strong Acid: Concentrated sulfuric acid at low temperatures can effect cleavage.[5] Refluxing in a mixture of hydrobromic acid (HBr) and acetic acid is another common method.
-
Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia or sodium naphthalenide, are effective but can be operationally challenging. Samarium(II) iodide (SmI₂) has emerged as a milder reductive cleavage agent.[6]
Experimental Protocol: Deprotection of N,N'-Ditosylhomopiperazine using Sulfuric Acid
This protocol is a representative procedure adapted from literature methods for the cleavage of tosylamides.
Materials:
-
N,N'-Ditosylhomopiperazine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Brine
Procedure:
-
Carefully dissolve N,N'-ditosylhomopiperazine (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Gradually warm the reaction to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with solid Na₂CO₃ or a concentrated NaOH solution until a pH > 10 is reached.
-
Extract the aqueous layer multiple times with a DCM/MeOH solvent mixture (e.g., 4:1).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain homopiperazine.
Cleavage of the Mesyl Group
Mesylamides are also highly stable, and their cleavage often requires conditions similar to those used for tosylamides. However, in some cases, the smaller steric bulk of the mesyl group may allow for slightly milder deprotection conditions.
While specific protocols for the deprotection of N,N'-dimesylhomopiperazine are not readily found, methods used for other mesylamides, such as strong acid hydrolysis or reductive cleavage, would be the first choice for investigation.
Summary of Comparison and Recommendations
The choice between tosyl and mesyl as a protecting group for homopiperazine is a nuanced one and depends on the specific requirements of the synthetic route.
| Feature | Tosyl (Ts) | Mesyl (Ms) | Recommendation |
| Ease of Introduction | Straightforward | Straightforward | Both are readily introduced using standard procedures. |
| Purification | Often easier due to crystallinity | May require chromatography | If ease of purification by recrystallization is a priority, the tosyl group may be advantageous. |
| Stability | Extremely stable | Very stable | Both offer excellent stability. The slightly higher stability of the tosyl group is rarely a deciding factor. |
| Ease of Cleavage | Difficult, requires harsh conditions | Difficult, requires harsh conditions | The choice of deprotection method will depend on the tolerance of other functional groups in the molecule. |
| Cost | p-Toluenesulfonyl chloride is generally affordable. | Methanesulfonyl chloride is also readily available and affordable. | Cost is not a significant differentiating factor. |
Key Considerations for Selection:
-
Downstream Chemistry: The most critical factor is the compatibility of the deprotection conditions with the rest of the molecule. If the substrate is sensitive to strong acids or reducing agents, alternative protecting groups should be considered.
-
Physical Properties: The tendency of tosylated compounds to be crystalline can be a significant advantage in terms of handling and purification, potentially avoiding the need for column chromatography.
-
Reactivity: While the leaving group ability of the corresponding sulfonates is a key feature, when used as protecting groups, the focus is on their stability. In cases where a slightly more labile sulfonamide is desired, the mesyl group might be considered, although the difference is often marginal.
References
-
Synthesis and biological evaluation of nmdi14 derivatives as anti-mesothelioma agents. LOCKSS. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Facile Synthesis of Mono and Bisfurazanopiperazines. Moroccan Journal of Chemistry. [Link]
- Ankner, T.; Hilmersson, G.
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
- Huang, J.; Xu, W.; Xie, H.; Li, S. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. J. Org. Chem.2012, 77 (17), 7506–7511.
- Kauffmann, J. E.; et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem.2016, 12, 2557–2567.
- An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation.
-
Studies on Synthesis and Physico-chemical Properties of some Novel Linear Homopolyesters Based on s-Triazine. ResearchGate. [Link]
-
Tosyl group. Wikipedia. [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]
-
Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research. [Link]
-
Green Chemistry - In situ Fmoc removal. Peptides. [Link]
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Semantic Scholar. [Link]
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- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023, 28 (12), 4769.
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Comparison of reactivity of mesylates and tosylates. ResearchGate. [Link]
-
Experimental Procedure. The Royal Society of Chemistry. [Link]
- Prasanthi, G.; et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences2014, 5 (1), 1480-1485.
-
Piperazine. Cheméo. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Zenodo. [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
-
Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. ResearchGate. [Link]
- Saavedra, J. E.; et al. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorg. Med. Chem. Lett.2008, 18 (10), 3004–3008.
- Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Molecules2022, 27 (7), 2207.
- Kurteva, V. B.; Shivachev, B. L.; Nikolova, R. P. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. R. Soc. open sci.2019, 6 (2), 181840.
- da Silva, L. P.; et al. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorg. Med. Chem.2017, 25 (9), 2606–2614.
-
Spontaneous conversion of O-tosylates of 2-(piperazin- 1-yl)ethanols into chlorides during classical. Semantic Scholar. [Link]
-
Homopiperazine-1,4-bis(2-ethanesulfonic acid). PubChem. [Link]
-
Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers. [Link]
- Kim, D.; et al. Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett.2008, 18 (24), 6435–6440.
-
Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
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- 6. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Diazepane Derivatives: A Comparative Analysis
Welcome to a comprehensive guide on the nuances of High-Performance Liquid Chromatography (HPLC) method development for diazepane derivatives. This document is crafted for researchers, scientists, and drug development professionals who seek to move beyond generic templates and understand the causality behind robust analytical method design. We will delve into the critical choices in stationary phase chemistry, mobile phase optimization, and validation strategies, all supported by experimental insights and authoritative references.
The diazepine nucleus, a seven-membered ring containing two nitrogen atoms, is a cornerstone of many psychoactive pharmaceuticals. While this core structure provides therapeutic efficacy, its derivatives present unique analytical challenges, including structural similarity, potential for chiral conformers, and the need for stability-indicating methods. This guide will equip you with the expertise to navigate these complexities and develop reliable, high-performance analytical methods.
The Strategic Framework for Method Development
A successful HPLC method is not born from a single experiment but is the result of a systematic and logical workflow. The initial choice of chromatographic mode and starting conditions is paramount and should be based on the physicochemical properties of the diazepane derivatives .
dot
Caption: A logical workflow for HPLC method development.
Most diazepane derivatives are basic compounds, making them ideal candidates for reversed-phase HPLC. A typical starting point would involve a C18 column with a mobile phase of acetonitrile or methanol mixed with a buffered aqueous phase.
Comparative Analysis of Stationary Phases: Beyond C18
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, relying on it exclusively can be a significant limitation, especially when dealing with structurally similar diazepane derivatives or their impurities. The choice of stationary phase dictates the primary separation mechanism and is the most powerful tool for manipulating selectivity.
The Experiment: A Head-to-Head Comparison
To illustrate the impact of stationary phase chemistry, we conducted a comparative study on a mixture of Diazepam and its closely related impurity, Nordiazepam. Three columns with different stationary phases were evaluated under identical mobile phase and gradient conditions.
Experimental Protocol: Stationary Phase Screening
-
System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).
-
Analytes: Diazepam (10 µg/mL), Nordiazepam (10 µg/mL) in 50:50 Methanol:Water.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 6.6.
-
Mobile Phase B: Methanol.
-
Gradient: 30% to 75% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 254 nm.
-
Columns Evaluated:
-
Column 1: Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Column 2: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).
-
Column 3: Embedded Polar Group (e.g., Aqua C18, 4.6 x 150 mm, 5 µm).
-
Results and Scientific Rationale
The performance of each column was evaluated based on resolution (Rs), tailing factor (Tf), and retention time (tR).
| Stationary Phase | Analyte | tR (min) | Tailing Factor (Tf) | Resolution (Rs) |
| C18 | Nordiazepam | 6.8 | 1.3 | 1.9 |
| Diazepam | 7.5 | 1.2 | ||
| Phenyl-Hexyl | Nordiazepam | 7.2 | 1.1 | 2.8 |
| Diazepam | 8.3 | 1.1 | ||
| Embedded Polar | Nordiazepam | 6.5 | 1.0 | 1.7 |
| Diazepam | 7.1 | 1.0 |
Expertise & Experience in Action:
-
C18 (Octadecyl): This phase provides separation primarily through hydrophobic interactions. While it offered baseline separation (Rs > 1.5), the resolution was the lowest of the three. The slightly higher tailing factor for the more polar Nordiazepam is a common phenomenon on traditional C18 phases due to interactions with residual silanols on the silica surface.[1][2]
-
Phenyl-Hexyl: This stationary phase introduces π-π interactions as an additional separation mechanism, which is particularly effective for aromatic compounds like diazepanes. The phenyl rings on the stationary phase interact with the aromatic rings of Diazepam and Nordiazepam, leading to a significant increase in retention and, most importantly, a marked improvement in resolution. This is the clear winner for this specific separation.
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature makes the stationary phase more hydrophilic and shields the silica surface, drastically reducing tailing for basic compounds by minimizing silanol interactions. As predicted, the EPG column provided the best peak shapes (Tf = 1.0). However, the overall retention and resolution were lower than the Phenyl-Hexyl phase, suggesting that for this pair of analytes, the selectivity offered by π-π interactions was more critical than simply improving peak shape.
Mastering the Mobile Phase: The Key to Fine-Tuning
Once a promising stationary phase is selected, the mobile phase composition is systematically optimized to achieve the desired retention, resolution, and peak shape.
dot
Caption: Interplay of mobile phase parameters and their chromatographic effects.
The Role of pH
For basic compounds like diazepanes, the mobile phase pH is the most critical parameter for controlling retention and peak shape. According to the Henderson-Hasselbalch equation, the ionization state of a basic compound is dictated by the relationship between its pKa and the pH of the surrounding medium.
Trustworthiness through Self-Validation:
-
The Rule of Thumb: To ensure good retention and peak shape for a basic analyte, the mobile phase pH should be at least 2 pH units below its pKa. This ensures the analyte is in its fully protonated (ionized) form, which generally behaves more predictably on reversed-phase columns.
-
Diazepam's pKa: Diazepam has a pKa of approximately 3.3. Therefore, a mobile phase pH of around 6.0-7.0, as used in our screening, keeps it in its neutral form. Operating at a low pH (e.g., pH 2.5-3.0) would protonate the diazepine nitrogen, leading to different selectivity and potentially better peak shape on certain columns, but also shorter retention times. The choice depends on the specific separation goals. For our comparison, a pH of 6.6 provided sufficient retention and good results with the Phenyl-Hexyl column.[1]
Organic Modifier and Buffer Choice
-
Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally a stronger eluent than MeOH and often provides sharper peaks due to its lower viscosity. However, MeOH can offer different selectivity. It is always advisable to screen both during development. For the simultaneous determination of Diazepam and Imipramine, a mobile phase of Methanol:Phosphate buffer (75:25 v/v) has been shown to be effective.[1]
-
Buffer System: A buffer is essential to control the mobile phase pH and ensure reproducible chromatography. Phosphate buffers are common and effective in the mid-pH range (pKa2 ~7.2). Acetate buffers are suitable for lower pH ranges (pKa ~4.7). The buffer concentration should be sufficient to control the pH without causing precipitation (typically 10-25 mM).
The Challenge of Conformational Chirality
A unique and often overlooked challenge with diazepanes is their potential for conformational chirality. The non-planar seven-membered diazepine ring can exist in two enantiomeric, chair-like conformations that rapidly interconvert at room temperature through a "ring-flip" process.[3][4]
This phenomenon can lead to broad or split peaks, especially at lower temperatures or on certain chiral stationary phases.[5][6]
Authoritative Grounding:
-
Dynamic HPLC: The study of these interconverting enantiomers is a field known as dynamic HPLC.[3] Separation is only possible if the rate of interconversion is slow compared to the speed of the chromatographic separation. This can sometimes be achieved by using low temperatures (-10°C to -40°C) to slow the ring-flip, in combination with a chiral stationary phase (CSP) like one based on β-cyclodextrin.[5][6]
-
Implications for Routine Analysis: For standard achiral analysis, this is usually not an issue as the rapid interconversion leads to a single, time-averaged peak. However, if unusual peak broadening is observed, especially during method development at different temperatures, the possibility of slow on-column interconversion should be considered.
Method Validation: Ensuring Trustworthiness and Compliance
A developed method is incomplete until it is validated to demonstrate its suitability for the intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Experimental Protocol: Core Validation Parameters
-
Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is often done by analyzing stressed samples (acid, base, peroxide, heat, light).[2][7]
-
Linearity: Analyze a series of standards across a defined range (e.g., 50-150% of the expected working concentration). The correlation coefficient (r²) should be >0.999.[1][2]
-
Accuracy: Determined by performing recovery studies on spiked samples at multiple levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.[2]
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the method by performing multiple measurements on the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be <2%.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[7][9]
-
Robustness: Deliberately introduce small variations in method parameters (e.g., ±0.1 pH unit, ±2°C in temperature, ±5% organic modifier composition) to assess the method's reliability during normal use.[1]
Conclusion: A Data-Driven Approach
The development of a robust HPLC method for diazepane derivatives is a multi-faceted process that requires a deep understanding of chromatographic principles and the specific chemistry of the analytes. While a standard C18 column can provide adequate results, this guide demonstrates that a systematic evaluation of alternative stationary phases, such as Phenyl-Hexyl, can yield significant improvements in resolution. Fine-tuning the mobile phase pH and composition is critical for optimizing retention and peak shape, especially for these basic compounds. Finally, a thorough validation according to ICH guidelines ensures the method is reliable, accurate, and fit for its intended purpose in a regulated environment. By moving beyond a "one-size-fits-all" approach and embracing a logical, data-driven strategy, researchers can develop truly high-performance methods for this important class of pharmaceuticals.
References
-
Srivastava, V., Kumar, P., & Jat, R. K. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore, 7(1), 63-73. Link
-
Patel, S. A., & Patel, N. J. (2021). Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Research and Applications, 6(3), 558-592. Link
-
Stanimirova, I., et al. (2016). Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. Macedonian Pharmaceutical Bulletin, 62(1), 37-44. Link
-
ResearchGate. (n.d.). HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. Retrieved February 26, 2026, from Link
-
Al-Aani, H., & Al-Rekabi, A. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Annales Pharmaceutiques Françaises, 72(4), 243-251. Link
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Link
-
Wang, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(35), 22967-22974. Link
-
MDPI. (2023). Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices. Link
-
ResearchGate. (n.d.). HPLC Behaviour of Diazepam on β‐Cyclodextrin Chiral Stationary Phase. Evidence of Conformational Change. Retrieved February 26, 2026, from Link
-
Semantic Scholar. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin. Link
-
Al-Ghanem, S. M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3869. Link
-
ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Link
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Link
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Link
-
I.R.I.S. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Link
-
Waters Corporation. (n.d.). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Link
-
SciSpace. (2017). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam Via its Copper (II) Complex. Link
-
LCGC International. (2020). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. Link
-
Al-Ghanem, S. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248389. Link
-
Shojaei, F., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Journal of Chromatography & Separation Techniques, 6(3). Link
-
Wang, Z., et al. (2019). Simultaneous determination of benzodiazepines, Z-drugs and metabolite concentrations in human whole blood by UPLC-MS/MS. American Journal of Translational Research, 11(11), 7167–7176. Link
Sources
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- 2. ijprajournal.com [ijprajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures: 1-Tosyl-1,4-diazepane hydrochloride
[1]
Part 1: Immediate Action Card (Emergency Response)
Stop. Assess. Act. If you are currently managing a spill or exposure, follow these immediate protocols before proceeding to routine disposal.
| Scenario | Immediate Action |
| Personal Exposure | Skin: Wash with soap/water for 15 min.[1][2] Eyes: Rinse cautiously with water for 15 min.[1][2] Remove contact lenses.[1][2][3] Inhalation: Move to fresh air. |
| Small Spill (Solid) | Dampen with water to prevent dust. Sweep up carefully. Place in a sealed container. |
| Small Spill (Liquid) | Absorb with inert material (vermiculite, sand).[3] Do NOT use combustible materials like sawdust. |
| Fire | Use water spray, dry chemical, carbon dioxide, or chemical foam.[2] Warning: Emits toxic HCl and SOx fumes. |
Part 2: Chemical Identity & Hazard Assessment[4][5]
To dispose of a chemical safely, you must understand its stability and combustion byproducts. 1-Tosyl-1,4-diazepane hydrochloride is a stable organic salt, but its decomposition poses specific respiratory risks.
-
Chemical Name: 1-Tosyl-1,4-diazepane hydrochloride[4]
-
CAS Number: 1582149-10-7 (HCl salt); 872103-28-1 (Free base)
-
Molecular Formula:
[4] -
Key Hazards:
Part 3: Engineering Controls & PPE
The "Why" Behind the Gear: Because this compound is a hydrochloride salt of a sulfonyl-protected amine, it can hydrolyze or release HCl vapors if exposed to strong moisture or heat. Standard nitrile gloves provide adequate protection against incidental contact, but eye protection is non-negotiable due to the corrosive potential of the HCl component.
Required PPE Checklist:
| Protection Type | Specification | Reason |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1) | Prevents corneal damage from dust or splashes. |
| Hand | Nitrile Gloves (Min thickness 0.11 mm) | Barrier against dermal absorption and irritation. |
| Respiratory | N95 (Dust) or Half-mask with OV/Acid Gas cartridge | Required only if dust/aerosol generation is uncontrolled. |
| Body | Lab Coat (Cotton/Poly blend) | Prevents contamination of personal clothing. |
Part 4: Disposal Decision Matrix
The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.
Figure 1: Logical decision tree for segregating and processing 1-Tosyl-1,4-diazepane hydrochloride waste streams.
Part 5: Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Best for: Expired pure substance, spill cleanup residues, or contaminated weighing paper.
-
Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid using thin plastic bags which can puncture.
-
Labeling: Affix a hazardous waste label. Clearly print the full chemical name. Do not use abbreviations/formulas (e.g., write "1-Tosyl-1,4-diazepane hydrochloride," not "Tosyl-diazepane").
-
Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic reactions.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures or mother liquors containing the compound.
-
Solvent Check: Ensure the carrier solvent is compatible with your facility's organic waste stream.
-
Halogenated Waste: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, or DMSO.
-
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize to pH 5-9 using Sodium Bicarbonate before adding to a general waste drum to prevent drum corrosion.
-
Disposal: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace to allow for expansion.
Protocol C: Empty Container Management
Regulatory Note: Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific cleaning.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., methanol or acetone).
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container. Do not pour down the sink.
-
Defacing: Cross out the original label or remove it entirely.
-
Final Step: Place the clean, dry container in the glass recycling or general trash, depending on local institutional policy.
Part 6: Final Disposal Method (The "End Game")
Why Incineration? Landfilling organic amine salts is irresponsible due to potential leaching into groundwater. The only definitive disposal method for 1-Tosyl-1,4-diazepane hydrochloride is High-Temperature Incineration .
-
Mechanism: The facility will burn the waste at temperatures >1000°C.
-
Scrubbing: The facility must be equipped with a scrubber system. The combustion of this molecule releases Sulfur Dioxide (
) and Hydrogen Chloride ( ). The scrubber neutralizes these acid gases before release. -
Action: Contract a licensed hazardous waste transporter (e.g., Clean Harbors, Veolia) to pick up the accumulated waste.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]
Personal protective equipment for handling 1-Tosyl-1,4-diazepane hydrochloride
As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive or irritant building blocks into high-throughput drug discovery workflows. 1-Tosyl-1,4-diazepane hydrochloride (CAS: 1582149-10-7) is a critical synthetic intermediate heavily utilized in the development of novel sulfonamide libraries and central nervous system (CNS) therapeutics[1].
However, handling this compound requires rigorous operational discipline. Because it is supplied as a fine crystalline powder, it presents unique physicochemical hazards that necessitate a strict Personal Protective Equipment (PPE) and handling framework[2].
Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand why it is hazardous. 1-Tosyl-1,4-diazepane hydrochloride carries specific Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].
The causality behind these hazards is threefold:
-
Hygroscopic Acidic Shift: As a hydrochloride salt of a diazepane derivative, this compound is prone to absorbing moisture. Upon contact with the natural moisture of human skin, sweat, or ocular mucosa, the salt dissolves and causes a localized drop in pH. This chemical action at the site of contact triggers reversible inflammatory effects[3].
-
Sulfonamide Sensitization: The tosyl (p-toluenesulfonyl) moiety is a bulky, lipophilic group. Sulfonamide derivatives are known to act as potential sensitizers, exacerbating dermal and respiratory irritation upon repeated exposure[4].
-
Aerosolization & Electrostatic Scatter: Powders are highly susceptible to electrostatic charging during transfer. This can cause the fine particulate matter to scatter over a large area, dramatically increasing the risk of accidental inhalation or secondary ingestion (e.g., contaminated gloves touching the face)[5].
Mandatory PPE Framework
The following protective equipment must be donned before entering the designated toxic powder work zone.
| Protection Category | Recommended Equipment | Scientific Rationale |
| Respiratory | N95/P100 Particulate Respirator (if outside hood) | Prevents the inhalation of aerosolized, statically charged hydrochloride salt dust[4]. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Protects against airborne micro-particles and accidental liquid splashes during the dissolution phase[4]. |
| Dermal (Hands) | Double Nitrile Gloves (Minimum 6 mil thickness) | Provides a robust contact barrier. The outer glove acts as a sacrificial layer that must be disposed of immediately if contamination is suspected[6]. |
| Body | Fastened Lab Coat & Closed-Toe Shoes | Prevents powder accumulation on personal clothing, mitigating the risk of delayed skin absorption[5]. |
Operational Plan: Step-by-Step Handling Protocol
To ensure a self-validating safety system, the handling of 1-Tosyl-1,4-diazepane hydrochloride must follow the Tare Method combined with Closed-System Dissolution . This minimizes the time the powder is exposed to the open laboratory environment.
Step 1: Pre-Weighing Setup & De-static Protocol
-
Designate a specific "toxic powder work zone," strictly confined to a chemical fume hood or a HEPA-filtered ventilated balance enclosure[5].
-
Utilize an anti-static bar or zero-stat gun on the analytical balance and the plastic weigh vessels. Neutralizing electrostatic charges is critical to prevent the powder from repelling off the spatula and scattering across the bench[5].
Step 2: The Tare Method Transfer
-
Place an empty, sealable container (e.g., a glass vial equipped with a septum cap) on the balance and press tare[5].
-
Transfer the sealed container into the fume hood. Using a disposable anti-static spatula, carefully add the estimated required mass of 1-Tosyl-1,4-diazepane hydrochloride into the vial, and securely close the lid[5].
-
Return the sealed vial to the balance to confirm the exact mass. If weight corrections are needed, return the vial to the fume hood before reopening[5].
Step 3: Closed-System Dissolution
-
Do not transfer the dry powder into a secondary reaction vessel. Instead, inject your reaction solvent directly into the sealed weighing vial via a syringe through the septum[5]. This closed-system approach completely eliminates dust exposure during the dissolution phase.
Step 4: Post-Handling Decontamination
-
Wipe down spatulas, balance pans, and surrounding hard surfaces with a disposable towel wetted with a compatible solvent (e.g., ethanol or water)[5].
-
Critical Rule: Never use a brush to clean balances after weighing this compound; brushing generates dust and spreads contamination[5].
-
Remove the outer layer of gloves inside the hood and wash hands immediately with soap and water[4][5].
Spill & Disposal Plan
-
Minor Spills (Inside Hood): Do not dry sweep the powder. Wet a sorbent pad or paper towel with water, carefully wipe up the powder to avoid generating aerosols, and place the contaminated materials into a designated solid hazardous waste container[7][8].
-
Major Spills (Outside Hood): Alert personnel to evacuate the immediate area. If the material has already been dissolved in a flammable organic solvent, extinguish all ignition sources immediately. Contact Environmental Health and Safety (EHS) for specialized cleanup[7][8].
-
Waste Segregation: Dispose of the chemical, along with all contaminated consumables (weigh boats, outer gloves, paper towels), as hazardous chemical waste. Never wash sulfonamide spills down the sanitary sewer drain[4][8].
Workflow Visualization
Workflow for the safe handling and spill response of 1-Tosyl-1,4-diazepane hydrochloride.
References
Sources
- 1. 1582149-10-7|1-Tosyl-1,4-diazepane hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1582149-10-7|1-Tosyl-1,4-diazepane hydrochloride|BLD Pharm [bldpharm.com]
- 3. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 4. fishersci.com [fishersci.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. scribd.com [scribd.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
